4-Methylumbelliferyl alpha-D-glucopyranoside
Description
Properties
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863699 | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17833-43-1 | |
| Record name | 4-Methylumbelliferyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylumbelliferyl α-D-glucopyranoside: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and applications of 4-Methylumbelliferyl α-D-glucopyranoside, a key fluorogenic substrate for α-glucosidase. Tailored for researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its use, and its influence on cellular signaling pathways.
Core Chemical Properties
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) is a heterocyclic compound widely used in biochemical assays. Its utility stems from its enzymatic cleavage by α-glucosidase to produce D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is notably pH-dependent, a critical consideration for assay development.[1]
Below is a summary of the key chemical and physical properties of 4-Methylumbelliferyl α-D-glucopyranoside:
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
| Purity | >99%[2] |
| Storage Temperature | -20°C[2][4] |
| Shelf Life | 1.5 years[2] |
Solubility:
| Solvent | Concentration |
| Pyridine | 50 mg/mL[2][5] |
| DMSO | 50 mg/mL[6] |
| DMF | 5 mg/mL[6] |
| 2% Acetone/Water (1:1) | Soluble[2][4] |
The enzymatic product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its excitation and emission maxima vary with pH, a crucial factor in designing and optimizing fluorescence-based enzyme assays.
| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) |
| Low (1.97-6.72) | 320 nm[1] | 445-455 nm (increases as pH decreases)[1] |
| High (7.12-10.3) | 360 nm[1] | 445-455 nm[1] |
Enzymatic Reaction and Detection
The core application of 4-MUG is as a fluorogenic substrate for α-glucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond in 4-MUG, releasing the fluorescent 4-MU molecule. This reaction forms the basis of a sensitive and widely used assay for measuring α-glucosidase activity.
Detailed Experimental Protocol: α-Glucosidase Activity Assay
This protocol outlines a general procedure for determining α-glucosidase activity using 4-MUG in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside (Substrate)
-
α-Glucosidase enzyme solution
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0-6.0)
-
Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve 4-MUG in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with assay buffer to the desired working concentration (e.g., 1-5 mM).
-
Dilute the α-glucosidase enzyme in cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 20 µL of the enzyme solution to the appropriate wells.
-
Include a negative control with 20 µL of assay buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the 4-MUG working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Protect the plate from light.
-
-
Terminate Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-MU.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the experimental wells.
-
Enzyme activity can be quantified by comparing the fluorescence to a standard curve of 4-methylumbelliferone.
-
Involvement in Cellular Signaling Pathways
Recent research has revealed that 4-methylumbelliferone (4-MU), the product of the enzymatic reaction, is not merely a fluorescent reporter but also an active biological molecule. Notably, 4-MU has been shown to inhibit the synthesis of hyaluronic acid (HA).[4][7][8] This inhibition occurs through two primary mechanisms: the depletion of the cellular UDP-glucuronic acid pool and the downregulation of hyaluronan synthase (HAS) gene expression.[3][7][8]
The inhibition of HA synthesis by 4-MU has downstream effects on key cellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial in cell proliferation, survival, and migration.[6][9]
Studies have demonstrated that 4-MU can inhibit the phosphorylation of AKT and S6, key components of the PI3K/AKT pathway.[6][9] Conversely, it has been observed to increase the phosphorylation of ERK1/2, p38, and JNK, which are central to the MAPK signaling cascade.[6][10] These modulatory effects on critical signaling pathways underscore the potential of 4-MU as a therapeutic agent, particularly in cancer research where these pathways are often dysregulated.[6][9]
This technical guide provides a foundational understanding of 4-Methylumbelliferyl α-D-glucopyranoside for its effective application in research and development. The provided data and protocols are intended to serve as a starting point for assay design and further investigation into the broader biological effects of its fluorescent product, 4-methylumbelliferone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synthesis and Purification of 4-Methylumbelliferyl α-D-Glucopyranoside: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methylumbelliferyl α-D-glucopyranoside, a widely used fluorogenic substrate for the detection of α-glucosidase activity. This compound is of significant interest in biomedical research and clinical diagnostics, particularly in the study of lysosomal storage disorders such as Pompe disease. This document outlines a detailed chemical synthesis protocol based on the Koenigs-Knorr reaction, purification methodologies, and a discussion of the relevant biological pathways.
Chemical and Physical Properties
4-Methylumbelliferyl α-D-glucopyranoside is a stable, crystalline solid. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | ≥98% (TLC, HPLC) |
| Solubility | Soluble in DMSO (50 mg/mL), DMF (5 mg/mL), and pyridine (50 mg/mL). Sparingly soluble in water.[1] |
| Fluorescence | The product of enzymatic cleavage, 4-methylumbelliferone, exhibits fluorescence with excitation maxima at ~320 nm and ~360 nm and an emission maximum around 445-455 nm, which is pH-dependent.[2] |
| Storage | Store at -20°C, protected from light. |
Synthesis of 4-Methylumbelliferyl α-D-Glucopyranoside
The most common and effective method for the synthesis of 4-Methylumbelliferyl α-D-glucopyranoside is the Koenigs-Knorr reaction. This method involves the glycosylation of 4-methylumbelliferone with a protected glycosyl halide, followed by deprotection. The overall synthetic scheme is presented below.
Caption: Workflow for the synthesis of 4-Methylumbelliferyl α-D-glucopyranoside.
Experimental Protocol: Koenigs-Knorr Synthesis
This protocol is a composite of established procedures for the Koenigs-Knorr reaction and deacetylation.
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
-
Reaction Setup: In a fume hood, dissolve 10 g of penta-O-acetyl-β-D-glucose in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Reaction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen bromide gas through the solution with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over phosphorus pentoxide. The typical yield for this step is approximately 65%.
Step 2: Glycosylation of 4-Methylumbelliferone
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 g of 4-methylumbelliferone and 1.5 equivalents of freshly prepared silver carbonate in 100 mL of anhydrous dichloromethane.
-
Reaction: To the stirred suspension, add a solution of 1.2 equivalents of acetobromoglucose in 50 mL of anhydrous dichloromethane dropwise over 30 minutes at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/cyclohexane, 1:1 v/v).
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product. A typical yield for this coupling step is around 90%.
Step 3: Deprotection (Zemplén Deacetylation)
-
Reaction Setup: Dissolve the crude protected product from Step 2 in 100 mL of anhydrous methanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of sodium methoxide (a few drops of a 0.5 M solution in methanol) to the solution. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralization: Neutralize the reaction mixture with a few drops of acetic acid.
-
Isolation: Concentrate the solution under reduced pressure. The resulting crude product can then be purified. The typical yield for the deprotection step is approximately 56%.
Purification
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography is the most effective method.
Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 using a slurry method with a non-polar eluent (e.g., cyclohexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting from 3:1 and gradually increasing the polarity to pure ethyl acetate). For more polar impurities, a gradient of methanol in dichloromethane can be used.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain 4-Methylumbelliferyl α-D-glucopyranoside as a white solid.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Synthesis Step | Starting Materials | Product | Typical Yield (%) |
| Bromination | Penta-O-acetyl-β-D-glucose | Acetobromo-α-D-glucose | ~65 |
| Koenigs-Knorr Glycosylation | Acetobromoglucose, 4-Methylumbelliferone | 4-Methylumbelliferyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | ~90 |
| Deprotection | Protected Glucoside | 4-Methylumbelliferyl α-D-glucopyranoside | ~56 |
| Overall Yield (calculated) | Penta-O-acetyl-β-D-glucose, 4-Methylumbelliferone | 4-Methylumbelliferyl α-D-glucopyranoside | ~33 |
Biological Context and Signaling Pathways
4-Methylumbelliferyl α-D-glucopyranoside itself is not directly involved in signaling pathways but serves as a crucial tool to study them. Its primary application is as a fluorogenic substrate for α-glucosidase, an enzyme whose deficiency is linked to the lysosomal storage disorder Pompe disease.
In this context, the enzymatic reaction is part of the glycogenolysis pathway within the lysosome.
Caption: Enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside.
Furthermore, the aglycone moiety, 4-methylumbelliferone (4-MU), is a known inhibitor of hyaluronan synthesis.[3][4][5] This inhibition occurs through two primary mechanisms: the depletion of the substrate UDP-glucuronic acid and the downregulation of hyaluronan synthase (HAS) expression.[2][4] This makes 4-MU a valuable tool for studying the role of hyaluronan in various physiological and pathological processes, including cancer progression and inflammation.
Caption: Inhibition of hyaluronan synthesis by 4-methylumbelliferone.
This dual relevance of the component parts of 4-Methylumbelliferyl α-D-glucopyranoside highlights its importance in diverse areas of biomedical research, from enzymatic diagnostics to the study of the extracellular matrix in disease.
References
- 1. Pompe disease: Shared and unshared features of lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate in biochemical assays. The guide details the enzymatic hydrolysis of 4-MUG by α-glucosidase, its applications in enzyme activity and inhibition studies, and provides detailed experimental protocols for its use.
Core Mechanism of Action
4-Methylumbelliferyl α-D-glucopyranoside is a non-fluorescent molecule that serves as a highly sensitive substrate for α-D-glucosidases (EC 3.2.1.20). The fundamental mechanism of action is based on the enzymatic cleavage of the α-glucosidic bond in 4-MUG by α-glucosidase. This hydrolysis reaction releases two products: α-D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU), also known as hymecromone.[1][2][3]
The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the α-glucosidase activity, allowing for precise and sensitive quantification of the enzyme's catalytic rate. This makes 4-MUG an invaluable tool for studying enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases associated with α-glucosidase deficiency, such as Pompe disease.[1][2]
The fluorescence of 4-methylumbelliferone is pH-dependent, with its emission intensity significantly increasing at alkaline pH.[1] Therefore, assays utilizing 4-MUG often include a step to raise the pH of the reaction mixture to an optimal level for fluorescence detection.
Quantitative Data
Physicochemical and Spectroscopic Properties of 4-MUG and 4-MU
| Property | 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | 4-Methylumbelliferone (4-MU) |
| Molecular Formula | C₁₆H₁₈O₈ | C₁₀H₈O₃ |
| Molecular Weight | 338.31 g/mol | 176.17 g/mol |
| Appearance | White to off-white crystalline powder | White to yellowish crystalline powder |
| Fluorescence | Non-fluorescent | Highly fluorescent |
| Excitation Maximum (λex) | N/A | ~360-365 nm (pH > 9) |
| Emission Maximum (λem) | N/A | ~445-450 nm (pH > 9) |
Kinetic Parameters of α-Glucosidase with 4-MUG
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial parameters for understanding the interaction between an enzyme and its substrate. While specific values can vary depending on the enzyme source, purity, and assay conditions, the following table provides illustrative kinetic parameters for α-glucosidase with different substrates. It is important to note that literature values for the kinetic constants of 4-MUG with various α-glucosidases are not always readily available in a consolidated format. The data for the related substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), is often more frequently reported and is included for comparative purposes.
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Saccharomyces carlsbergensis | p-Nitrophenyl α-D-glucoside | 3.1 x 10⁻⁴ M | 134 x 10⁻⁶ mol min⁻¹ mg⁻¹ | [4] |
| Rabbit Muscle Acid α-Glucosidase | Maltose | 6.3 mM | Not specified | [5] |
| Rabbit Muscle Acid α-Glucosidase | Glycogen | 12 mM (non-reducing glucose units) | Not specified | [5] |
Researchers should experimentally determine the kinetic parameters for their specific enzyme and assay conditions for the most accurate results.
Experimental Protocols
Protocol for α-Glucosidase Activity Assay using 4-MUG
This protocol provides a general framework for measuring α-glucosidase activity in a 96-well microplate format.
Materials:
-
α-Glucosidase enzyme solution (e.g., from yeast, mammalian tissue, or recombinant source)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO or buffer)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.0 for acid α-glucosidase, or 0.1 M phosphate buffer, pH 6.8 for neutral α-glucosidase)
-
Stop Solution (e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.5)
-
4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~445 nm)
-
Incubator
Procedure:
-
Prepare Reagents:
-
Dilute the α-glucosidase enzyme solution to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Prepare a working solution of 4-MUG by diluting the stock solution in the assay buffer. The final concentration in the assay should ideally be around the Km value, or varied for kinetic studies.
-
Prepare a series of dilutions of the 4-MU standard in the stop solution to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 20 µL of the diluted enzyme solution to the appropriate wells.
-
For blank wells, add 20 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the 4-MUG working solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a measurable fluorescent signal but should remain within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The alkaline nature of the stop solution will also enhance the fluorescence of the liberated 4-MU.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the sample wells.
-
Use the 4-MU standard curve to convert the fluorescence intensity values into the amount of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein (nmol/min/mg).
-
Protocol for α-Glucosidase Inhibition Assay using 4-MUG
This protocol is designed for screening potential inhibitors of α-glucosidase.
Materials:
-
All materials listed in the α-glucosidase activity assay protocol.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., acarbose).
Procedure:
-
Prepare Reagents:
-
Prepare all reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add 40 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound, positive control, or solvent (for the no-inhibitor control) to the respective wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank wells. For blank wells, add 20 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the 4-MUG working solution to all wells.
-
-
Incubation, Termination, and Measurement:
-
Follow steps 4, 5, and 6 from the α-glucosidase activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of no-inhibitor control - Fluorescence of blank)] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Enzymatic hydrolysis of 4-MUG by α-glucosidase.
General workflow for an α-glucosidase assay using 4-MUG.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of an alpha-glucosidase from Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the substrate specificity and active site of rabbit muscle acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorogenic Landscape of 4-Methylumbelliferyl α-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescent properties of 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc), a widely utilized fluorogenic substrate in biochemical assays. The focus of this document is to provide a comprehensive overview of its fluorescence spectrum, detailed experimental protocols for its use, and a clear visualization of the underlying enzymatic reaction.
Core Principles of Fluorescence
4-Methylumbelliferyl α-D-glucopyranoside is intrinsically non-fluorescent. Its utility as a fluorescent probe lies in its enzymatic hydrolysis by α-glucosidase, which cleaves the α-D-glucopyranoside linkage to release the highly fluorescent product, 4-Methylumbelliferone (4-MU), also known as hymecromone. The fluorescence of 4-MU is critically dependent on the pH of the surrounding medium, a factor that is leveraged in assay design to maximize signal detection.
Quantitative Fluorescence Data
The photophysical properties of the fluorescent product, 4-Methylumbelliferone (4-MU), are summarized below. It is important to note that these values, particularly the excitation and emission maxima, are highly pH-dependent.[1][2][3][4]
| Property | Value | Conditions |
| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[1][2][3][4] |
| 360 nm | High pH (7.12-10.3)[1][2][3][4] | |
| 365 nm | 0.1 M Tris, pH 8.0 | |
| 380 nm | Water[5] | |
| Emission Maximum (λem) | 445-455 nm | pH-dependent; peak decreases as pH increases[1][2][3][4] |
| 440 nm | General, upon enzymatic cleavage[6][7][8] | |
| 448 nm | General[9] | |
| 449 nm | General | |
| Quantum Yield (Φf) | ~0.70 | Both anionic and neutral forms[10] |
| Molar Extinction Coefficient (ε) | 13,900 M⁻¹cm⁻¹ | at 317.5 nm in methanol |
Enzymatic Hydrolysis and Fluorescence Activation
The fundamental principle behind the use of 4-Methylumbelliferyl α-D-glucopyranoside is the enzymatic reaction catalyzed by α-glucosidase. This reaction converts a non-fluorescent substrate into a fluorescent product, allowing for the quantification of enzyme activity.
Experimental Protocols
The following provides a generalized, yet detailed, methodology for a typical α-glucosidase activity assay using 4-Methylumbelliferyl α-D-glucopyranoside in a microplate format.
Materials and Reagents
-
Substrate Stock Solution: Prepare a stock solution of 4-Methylumbelliferyl α-D-glucopyranoside (e.g., 10 mM) in a suitable solvent such as DMSO or a mixture of acetone and water (1:1).[11] Store this solution protected from light at -20°C.
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the specific α-glucosidase being studied. For instance, for acid α-glucosidase, a sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0) is commonly used.
-
Stop Solution: A high pH buffer is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-Methylumbelliferone product. A common choice is 0.1-0.2 M glycine-NaOH buffer, pH 10.3-10.7.[12]
-
Enzyme Preparation: The α-glucosidase sample, which could be a purified enzyme, cell lysate, or tissue homogenate.
-
Standard: A standard solution of 4-Methylumbelliferone is required to generate a standard curve for quantifying the amount of product formed.
-
Microplate: A black, clear-bottom 96-well or 384-well microplate is recommended to minimize background fluorescence and light scattering.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the 4-Methylumbelliferyl α-D-glucopyranoside stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration should be determined empirically but is often in the range of 0.1-1 mM.
-
Prepare serial dilutions of the 4-Methylumbelliferone standard in the assay buffer mixed with the stop solution.
-
-
Set up the Reaction Plate:
-
Add a specific volume of assay buffer to each well.
-
Add the enzyme preparation to the sample wells. For control wells, add the same volume of buffer or a heat-inactivated enzyme solution.
-
To initiate the reaction, add the substrate working solution to all wells. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Fluorescence Measurement:
-
Stop the reaction by adding a volume of the stop solution to each well (e.g., 50-100 µL). This will raise the pH and maximize the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360-365 nm and emission detection at around 440-450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity of the 4-Methylumbelliferone standards against their known concentrations.
-
Use the standard curve to determine the concentration of 4-MU produced in the enzymatic reactions.
-
Calculate the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute) per mg of protein.
-
Applications in Research and Drug Development
The fluorogenic assay using 4-Methylumbelliferyl α-D-glucopyranoside is a cornerstone in various research and development areas:
-
Enzyme Kinetics: It provides a sensitive method for determining kinetic parameters such as Km and Vmax for α-glucosidases.
-
High-Throughput Screening: The assay is readily adaptable for high-throughput screening of potential α-glucosidase inhibitors, which are of interest in the development of therapeutics for diseases like diabetes.
-
Disease Diagnosis: This substrate is used in diagnostic assays for lysosomal storage disorders such as Pompe disease, which is characterized by a deficiency in acid α-glucosidase activity.[1][13][14]
-
Cellular and Tissue Analysis: It can be employed to measure α-glucosidase activity in cell lysates and tissue homogenates.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methylumbelliferyl-α-D-Glucopyranoside | BIO Pharma Production [biopharmaproduction.com]
- 4. 4-Methylumbelliferyl-α-D-Glucopyranoside | Milan System [milansystem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. α-glucosidase substrate, fluorogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. You are being redirected... [bio-world.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]
4-Methylumbelliferyl alpha-D-glucopyranoside solubility in different solvents
An In-depth Technical Guide to the Solubility of 4-Methylumbelliferyl α-D-glucopyranoside
For researchers, scientists, and drug development professionals, understanding the solubility of 4-Methylumbelliferyl α-D-glucopyranoside is critical for its effective use as a fluorogenic substrate in various biochemical assays. This guide provides a comprehensive overview of its solubility in different solvents, detailed experimental protocols, and visual workflows to facilitate its application in the laboratory.
Solubility Profile of 4-Methylumbelliferyl α-D-glucopyranoside
4-Methylumbelliferyl α-D-glucopyranoside is a fluorogenic substrate used for the detection of α-glucosidase activity[1][2]. Upon enzymatic cleavage by α-glucosidase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released, which can be quantified to determine enzyme activity[3][4]. The solubility of this compound is a key factor in preparing stock solutions and performing these assays accurately.
The solubility of 4-Methylumbelliferyl α-D-glucopyranoside in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, sonication may be recommended to aid dissolution[5].
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4][6][7] | A clear, colorless to faintly yellow solution is formed[6]. |
| Dimethylformamide (DMF) | 20 mg/mL[6] | A clear, colorless to faintly yellow solution is formed[6]. Another source indicates solubility of 5 mg/mL[4][7]. |
| Pyridine | 50 mg/mL[8][9] | A clear, colorless to faintly yellow solution is formed[9]. Another source states solubility at a concentration of 1%[1]. |
| Methanol | Soluble[6] | Quantitative data not specified. |
| Acetone/Water (1:1) | 2% Solution | This equates to 20 mg/mL. |
| Water | Sparingly Soluble | One user reported difficulty in dissolving the compound in a phosphate-citrate buffer at 0.507 mg/mL, even with heating to 42°C[10]. This suggests low aqueous solubility. For a related compound, 4-Methylumbelliferyl α-D-galactopyranoside, solubility in water is reported as 50 mg/mL with the application of heat. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of a test compound like 4-Methylumbelliferyl α-D-glucopyranoside, adapted from standard laboratory procedures[11][12][13].
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside
-
Solvent of choice (e.g., DMSO for stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
96-well filter plate
-
96-well collection plate (UV-transparent)
-
Vortex mixer
-
Shaker or agitator
-
Spectrophotometer (UV-Vis plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Methylumbelliferyl α-D-glucopyranoside in a suitable organic solvent, such as DMSO (e.g., 10 mM).
-
Preparation of Test Solutions:
-
Add a small aliquot of the stock solution to the aqueous buffer in a microcentrifuge tube or a well of a deep-well plate to achieve a desired final concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO)[11].
-
Prepare a series of dilutions if determining the solubility limit.
-
-
Equilibration:
-
Cap the tubes or seal the plate and agitate the solutions at room temperature for a set period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium[11].
-
-
Separation of Undissolved Compound:
-
Quantification:
-
Carefully transfer the supernatant or filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance of the solution at the λmax of 4-Methylumbelliferyl α-D-glucopyranoside (~318 nm)[4].
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of known concentrations.
-
Protocol for α-Glucosidase Activity Assay
This protocol outlines a fluorometric assay for measuring α-glucosidase activity using 4-Methylumbelliferyl α-D-glucopyranoside as the substrate[3].
Materials:
-
α-Glucosidase enzyme solution
-
4-Methylumbelliferyl α-D-glucopyranoside substrate solution (prepared in an appropriate buffer, may require a small amount of DMSO for solubilization)
-
Assay buffer (e.g., citrate-phosphate buffer, pH may need optimization)
-
Stop solution (e.g., high pH buffer like 0.1 M glycine-NaOH, pH 10.3)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the α-glucosidase enzyme to the desired concentration in the assay buffer.
-
Prepare the 4-Methylumbelliferyl α-D-glucopyranoside substrate solution in the assay buffer. If solubility is an issue, a stock solution in DMSO can be prepared and then diluted in the buffer, ensuring the final DMSO concentration is low enough not to affect enzyme activity.
-
-
Enzyme Reaction:
-
To each well of a black 96-well microplate, add the enzyme solution.
-
If testing for inhibitors, add the test compound and incubate with the enzyme for a predetermined time (e.g., 5-10 minutes at 37°C)[3].
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 20-30 minutes)[3]. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone[4].
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 449 nm[4][6].
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Enzyme activity is proportional to the fluorescence intensity. A standard curve of 4-methylumbelliferone can be used to quantify the amount of product formed.
-
Visualizations
The following diagrams illustrate the experimental workflows and the biochemical pathway relevant to the use of 4-Methylumbelliferyl α-D-glucopyranoside.
Caption: A flowchart illustrating the key steps in determining the aqueous solubility of a compound.
Caption: A diagram showing the procedural flow of a fluorometric α-glucosidase activity assay.
Caption: A simplified diagram of the α-glucosidase pathway in carbohydrate metabolism.
References
- 1. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]
- 6. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. You are being redirected... [bio-world.com]
- 9. 4-Methylumbelliferyl α-D-glucopyranoside α-glucosidasesubstrate 17833-43-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
In-Depth Technical Guide: Stability and Storage of 4-Methylumbelliferyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of α-glucosidase activity. Proper handling and storage of this reagent are critical for ensuring the accuracy and reproducibility of experimental results.
Core Concepts: Stability of 4-Methylumbelliferyl α-D-glucopyranoside
The stability of 4-Methylumbelliferyl α-D-glucopyranoside is influenced by several factors, including temperature, pH, light, and the physical state of the compound (solid vs. solution). The primary degradation pathway is the hydrolysis of the α-glycosidic bond, which liberates the fluorescent product 4-methylumbelliferone (4-MU) and α-D-glucose. This auto-hydrolysis can lead to high background fluorescence and inaccurate measurements of enzyme activity.
Enzymatic Hydrolysis Pathway
The enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside by α-glucosidase is the basis of its use in fluorescence-based assays.
Stability Data
Solid-State Stability and Storage
The solid, powdered form of 4-Methylumbelliferyl α-D-glucopyranoside is relatively stable when stored correctly.
| Parameter | Condition | Recommendation | Reported Stability |
| Temperature | Long-term | -20°C | ≥ 4 years[1] |
| Room Temperature | Recommended by some suppliers[2] | ||
| Light | General | Protect from light | Standard practice for fluorescent compounds |
| Inert Atmosphere | Not specified | Store in a tightly sealed container | To prevent moisture absorption |
Solution Stability and Storage
4-Methylumbelliferyl α-D-glucopyranoside is significantly less stable in solution, particularly in aqueous buffers. The glycosidic bond is susceptible to hydrolysis, which can be accelerated by temperature and pH.
| Solvent | Storage Temperature | Recommendation | Notes |
| Aqueous Buffer | 4°C | Prepare fresh daily | Decomposition of the β-anomer was observed overnight at room temperature. |
| DMSO (stock solution) | -20°C | Aliquot to avoid freeze-thaw cycles | Recommended for short to medium-term storage. |
| -80°C | Aliquot to avoid freeze-thaw cycles | Recommended for long-term storage (up to 1 year).[3] | |
| DMF | -20°C | Aliquot to avoid freeze-thaw cycles | Alternative solvent for stock solutions. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of 4-Methylumbelliferyl α-D-glucopyranoside in both solid and solution forms.
Solid-State Stability Protocol
This protocol assesses the long-term stability of the powdered compound under different storage conditions.
Methodology:
-
Aliquoting: Aliquot the solid 4-Methylumbelliferyl α-D-glucopyranoside into multiple airtight, light-protected vials.
-
Storage: Store the vials under various conditions (e.g., -20°C, 4°C, room temperature, and with/without light protection).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24, and 48 months), take one vial from each storage condition for analysis.
-
Sample Preparation: Dissolve the solid in a standard buffer (e.g., 0.1 M citrate buffer, pH 6.8) to a working concentration.
-
Analysis:
-
Measure the fluorescence of the solution without enzyme to quantify the amount of auto-hydrolyzed 4-methylumbelliferone.
-
Perform a standardized α-glucosidase activity assay to assess the substrate's performance.
-
-
Comparison: Compare the results to the initial (time zero) measurements to determine the rate of degradation.
Solution Stability Protocol
This protocol is designed to evaluate the stability of 4-Methylumbelliferyl α-D-glucopyranoside in a specific solvent or buffer.
Methodology:
-
Solution Preparation: Prepare a stock solution of 4-Methylumbelliferyl α-D-glucopyranoside in the desired solvent (e.g., DMSO) and dilute it to the final working concentration in the test buffer (e.g., citrate buffer at pH 4.0).
-
Incubation: Incubate the solution at a specific temperature (e.g., 37°C).
-
Sampling: At various time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the solution.
-
Enzyme Assay: Use the aged substrate solution in a standard α-glucosidase activity assay to determine the remaining substrate integrity and performance.
-
Data Analysis: Plot the enzyme activity (or rate of fluorescence generation) as a function of the substrate incubation time. A decrease in activity indicates degradation of the substrate.
Recommended Storage and Handling Procedures
Adherence to proper storage and handling protocols is paramount for maintaining the integrity of 4-Methylumbelliferyl α-D-glucopyranoside.
Key Handling Considerations:
-
Hygroscopic Nature: The solid compound can absorb moisture, which may accelerate degradation. It is advisable to handle it in a low-humidity environment and store it in a desiccator.
-
Light Sensitivity: Both the solid and solutions are light-sensitive. Use amber vials or wrap containers with aluminum foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to degradation. Aliquoting into single-use volumes is highly recommended.
-
pH of Aqueous Solutions: Be mindful that the glycosidic bond is susceptible to hydrolysis, which can be pH-dependent. Prepare aqueous solutions fresh and use them promptly. The lactone ring of the liberated 4-methylumbelliferone is also prone to hydrolysis at high pH.
By following these guidelines, researchers can ensure the stability and reliability of their 4-Methylumbelliferyl α-D-glucopyranoside, leading to more accurate and reproducible results in α-glucosidase activity assays.
References
An In-depth Technical Guide to the Enzymatic Cleavage of 4-Methylumbelliferyl α-D-glucopyranoside
This guide provides a comprehensive overview of the enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for the detection and quantification of α-glucosidase activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the non-fluorescent substrate, 4-Methylumbelliferyl α-D-glucopyranoside, by the enzyme α-glucosidase. The cleavage of the α-1,4-glucosidic bond releases D-glucose and the highly fluorescent product, 4-methylumbelliferone (4-MU, also known as hymecromone).[1][2][3] The rate of 4-MU formation is directly proportional to the α-glucosidase activity and can be monitored fluorometrically.
The fluorescence of 4-MU is highly pH-dependent.[1][4][5] The hydroxyl group on the coumarin ring has a pKa of approximately 7.6-7.8.[6][7] At acidic or neutral pH, the protonated form is relatively non-fluorescent.[8] Deprotonation under alkaline conditions (typically pH > 9) results in the anionic form, which is intensely fluorescent.[4][5] Therefore, the reaction is typically stopped with a high-pH buffer to maximize the fluorescent signal of the liberated 4-MU.[9]
Quantitative Data
For accurate and reproducible results, it is crucial to understand the physicochemical and spectral properties of the substrate and the resulting fluorophore.
Table 1: Physicochemical Properties of 4-Methylumbelliferyl α-D-glucopyranoside
| Property | Value |
| Synonyms | 4-MU-α-D-Glucopyranoside, 4-Methylumbelliferyl-α-D-Glucose |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.3 g/mol |
| CAS Number | 17833-43-1 |
| Solubility | DMSO: 50 mg/mL, DMF: 5 mg/mL |
Source: Cayman Chemical[1]
Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Conditions |
| pKa | 7.79 | 7-hydroxyl group[7] |
| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[1] |
| 360 nm | High pH (7.12-10.3)[1] | |
| 365 nm | 0.15 M glycine buffer, pH 10.2[7] | |
| Emission Maximum (λem) | 445 - 455 nm | pH dependent[1] |
| 445 nm | 0.15 M glycine buffer, pH 10.2[7] | |
| ~450 nm | At pH > 9[4][8] | |
| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[4] |
| ~70% | Both anionic and neutral forms[6] |
Visualizing the Process
Diagrams are essential for conceptualizing the reaction and experimental flow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Moscerdam™ Substrates | Enzyme Substrates - Fluorogenic Substrates Products | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methylumbelliferyl α-D-glucopyranoside (CAS: 17833-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), with the CAS number 17833-43-1, is a highly sensitive fluorogenic substrate for the enzyme α-glucosidase.[1][2][3] Its utility in biochemical assays stems from the enzymatic cleavage of the α-glucosidic bond, which releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[4] This reaction provides a robust method for the detection and quantification of α-glucosidase activity. This technical guide provides a comprehensive overview of 4-MUG, including its chemical properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
4-Methylumbelliferyl α-D-glucopyranoside is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17833-43-1 | [5] |
| Molecular Formula | C₁₆H₁₈O₈ | [5] |
| Molecular Weight | 338.31 g/mol | [5] |
| Appearance | White to off-white powder | |
| Solubility | Pyridine: 50 mg/mL, DMSO: 50 mg/mL, Methanol | |
| Storage Temperature | -20°C | [5] |
| Excitation Maximum (of 4-MU) | 360 nm | [4] |
| Emission Maximum (of 4-MU) | 440-455 nm | [4][6] |
Principle of Action
The core application of 4-MUG lies in its role as a fluorogenic substrate. In the presence of α-glucosidase, the non-fluorescent 4-MUG molecule is hydrolyzed to release glucose and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the α-glucosidase enzyme.
Applications in Research and Drug Development
Diagnosis of Pompe Disease
A primary clinical application of 4-MUG is in the diagnosis of Pompe disease, a lysosomal storage disorder caused by a deficiency of the acid α-glucosidase (GAA) enzyme.[2] Assays using 4-MUG are a standard method for determining GAA activity in patient samples such as cultured skin fibroblasts, peripheral blood leukocytes, and dried blood spots.[2]
High-Throughput Screening of α-Glucosidase Inhibitors
In the realm of drug discovery, 4-MUG is an invaluable tool for high-throughput screening (HTS) of potential α-glucosidase inhibitors.[1] These inhibitors are of significant interest for the management of type 2 diabetes, as they can delay the digestion of carbohydrates and consequently lower postprandial blood glucose levels. The fluorometric assay using 4-MUG offers high sensitivity, making it suitable for identifying both potent and weak inhibitors in large compound libraries.
Experimental Protocols
Preparation of Reagents
Citrate-Phosphate Buffer (0.1 M, pH 4.0 - 7.0)
-
Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in deionized water to a final volume of 1 L.[7]
-
Stock Solution B (0.2 M Dibasic Sodium Phosphate): Dissolve 53.65 g of Na₂HPO₄·7H₂O in deionized water to a final volume of 1 L.[7]
-
Working Buffer: Mix the stock solutions in the ratios specified in the table below and adjust the final volume with deionized water.
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 4.0 | 38.55 | 11.45 |
| 4.6 | 32.25 | 17.75 |
| 5.0 | 27.80 | 22.20 |
| 6.0 | 18.77 | 31.23 |
| 7.0 | 8.83 | 41.17 |
Note: The optimal pH for the assay may vary depending on the specific α-glucosidase being studied. For lysosomal acid α-glucosidase, a pH in the range of 4.0-5.0 is typically used.
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) Stock Solution (10 mM)
Dissolve 33.83 mg of 4-MUG in 10 mL of DMSO. Store in aliquots at -20°C.
α-Glucosidase Stock Solution
Prepare a stock solution of α-glucosidase in the appropriate citrate-phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 0.1-1.0 U/mL.
Stop Solution (0.5 M Glycine-NaOH, pH 10.4)
Dissolve 37.5 g of glycine in approximately 800 mL of deionized water. Adjust the pH to 10.4 with 1 M NaOH and bring the final volume to 1 L.
α-Glucosidase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the reaction mixture: In each well of a black, clear-bottom 96-well plate, add the following:
-
50 µL of Citrate-Phosphate Buffer
-
20 µL of α-Glucosidase solution
-
20 µL of deionized water (for control) or inhibitor solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction: Add 10 µL of 10 mM 4-MUG stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the instrument.
-
Terminate the reaction: Add 100 µL of Stop Solution to each well.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~450 nm.
Data Analysis and Interpretation
The activity of α-glucosidase is calculated based on the rate of 4-MU production. A standard curve of known concentrations of 4-MU should be prepared to convert the fluorescence units into molar amounts of product formed.
For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
Kinetic Parameters
While specific Km and Vmax values for α-glucosidase with 4-MUG can vary depending on the enzyme source and assay conditions, it is crucial to determine these parameters for any new experimental setup. This is typically done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A literature search did not yield universally accepted Km and Vmax values for α-glucosidase with 4-MUG, underscoring the importance of empirical determination.
Signaling Pathways
4-Methylumbelliferyl α-D-glucopyranoside is a synthetic substrate and is not directly involved in cellular signaling pathways. Its utility is as an in vitro tool to measure the activity of α-glucosidase, an enzyme that plays a role in carbohydrate metabolism. The product of the enzymatic reaction, 4-methylumbelliferone, has been reported to have biological effects, including the inhibition of hyaluronan synthesis, but this is separate from the primary application of 4-MUG as a substrate.
Conclusion
4-Methylumbelliferyl α-D-glucopyranoside is a robust and sensitive tool for researchers, scientists, and drug development professionals working with α-glucosidase. Its fluorogenic properties enable precise and high-throughput measurement of enzyme activity, making it indispensable for the diagnosis of Pompe disease and the discovery of novel α-glucosidase inhibitors. Adherence to detailed and optimized experimental protocols is essential for obtaining accurate and reproducible results.
References
- 1. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]
- 2. 4-Methylumbelliferyl-alpha-D-glucopyranoside | 17833-43-1 | M-5600 [biosynth.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Methylumbelliferyl α-D-glucopyranoside α-glucosidasesubstrate 17833-43-1 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. static.igem.org [static.igem.org]
An In-depth Technical Guide to 4-MU-α-D-glucopyranoside: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-D-glucopyranoside) is a widely utilized fluorogenic substrate for the enzyme α-glucosidase. Its utility in biochemical assays stems from the enzymatic cleavage of the α-glucosidic bond, which releases the highly fluorescent compound 4-methylumbelliferone (4-MU). This reaction provides a sensitive and quantitative method for measuring α-glucosidase activity, making it an invaluable tool in various research areas, including the diagnosis of lysosomal storage diseases and high-throughput screening for enzyme inhibitors. This guide provides a comprehensive overview of the physical and chemical properties of 4-MU-α-D-glucopyranoside, detailed experimental protocols for its use, and a visualization of the relevant biochemical pathways.
Physical and Chemical Properties
The fundamental characteristics of 4-MU-α-D-glucopyranoside are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Chemical Properties
| Property | Value |
| IUPAC Name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one[1] |
| Synonyms | 4-Methylumbelliferyl-α-D-glucose, 4-Methylumbelliferyl-α-D-glucoside, 4-MU-α-D-Glc, α-MUG, 4-MUG[1][2] |
| CAS Number | 17833-43-1[1][2] |
| Molecular Formula | C₁₆H₁₈O₈[1][2] |
| Molecular Weight | 338.31 g/mol [2] |
| Appearance | White to off-white crystalline powder[3][4] |
| Purity | ≥95% to ≥99% (depending on the supplier)[1][3][5] |
| Storage Temperature | -20°C[1][5][6] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | 50 mg/mL[1][7] |
| DMF | 5 mg/mL[1] |
| Pyridine | 50 mg/mL[4][5] |
| Acetone/Water (1:1) | 2% solution is soluble[6] |
It is important to note that the solubility in aqueous buffers is limited, and the use of organic solvents like DMSO or DMF is often necessary to prepare stock solutions.[8]
Table 3: Spectral Properties of the Fluorescent Product (4-Methylumbelliferone)
The fluorescence of the cleavage product, 4-methylumbelliferone (4-MU), is pH-dependent.[1][9][10]
| pH Range | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Low (1.97-6.72) | ~320 nm[1][9][10] | 445-455 nm (emission increases as pH decreases)[1][9][10] |
| High (7.12-10.3) | ~360 nm[1][9][10] | ~445 nm[1][7] |
Enzymatic Reaction and Signaling Pathway
4-MU-α-D-glucopyranoside is a substrate for α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing α-1,4-linked glucose residues.[11] A key physiological role of lysosomal α-glucosidase (also known as acid α-glucosidase or GAA) is the breakdown of glycogen into glucose within the lysosome. A deficiency in this enzyme leads to the accumulation of glycogen in lysosomes, causing the lysosomal storage disorder known as Pompe disease.[2][3][12]
The enzymatic reaction is straightforward: α-glucosidase cleaves the glycosidic bond in 4-MU-α-D-glucopyranoside, releasing glucose and the fluorescent 4-methylumbelliferone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal storage disease - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Storage Disorders: Causes, Symptoms, Diagnosis, Treatment [webmd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alpha-glucosidase enzyme: Significance and symbolism [wisdomlib.org]
- 9. 4-Methylumbelliferyl-α-D-Glucopyranoside | The Antirrhinum [antirrhinum.net]
- 10. caymanchem.com [caymanchem.com]
- 11. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 12. Lysosomal Diseases [glycoforum.gr.jp]
Hydrolysis of 4-Methylumbelliferyl α-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrolysis mechanism of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely utilized fluorogenic substrate in biochemical assays. The document details both the enzymatic and acid-catalyzed hydrolysis pathways, presents quantitative kinetic data, and outlines comprehensive experimental protocols.
Introduction
4-Methylumbelliferyl α-D-glucopyranoside is a synthetic substrate that, upon hydrolysis, yields α-D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). This property makes it an invaluable tool for the sensitive detection and quantification of α-glucosidase activity. The enzymatic cleavage of the α-glycosidic bond in 4-MUG is central to various research and diagnostic applications, including the study of carbohydrate metabolism, the screening of α-glucosidase inhibitors for the management of type 2 diabetes, and the diagnosis of lysosomal storage disorders such as Pompe disease.[1][2]
Hydrolysis Mechanisms
The hydrolysis of the α-glycosidic bond in 4-Methylumbelliferyl α-D-glucopyranoside can be achieved through two primary mechanisms: enzymatic catalysis and acid-catalyzed chemical hydrolysis.
Enzymatic Hydrolysis by α-Glucosidase
The enzymatic hydrolysis of 4-MUG is predominantly carried out by α-glucosidases (EC 3.2.1.20), a class of enzymes that catalyze the cleavage of terminal, non-reducing α-1,4-linked glucose residues from various substrates.[3]
The catalytic mechanism of α-glucosidases generally proceeds via a double displacement reaction, involving a nucleophilic substitution at the anomeric carbon of the glucose moiety. This process involves two key carboxylic acid residues within the enzyme's active site: a catalytic nucleophile and an acid/base catalyst.
Proposed Mechanism:
-
Glycosylation Step: The catalytic nucleophile (an aspartate or glutamate residue) attacks the anomeric carbon (C1) of the glucopyranosyl ring of 4-MUG. Simultaneously, the acid/base catalyst (another aspartate or glutamate residue) protonates the glycosidic oxygen atom, facilitating the departure of the 4-methylumbelliferone aglycone. This step results in the formation of a covalent glycosyl-enzyme intermediate and the release of the fluorescent 4-methylumbelliferone.
-
Deglycosylation Step: The acid/base catalyst, now acting as a general base, activates a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, leading to the hydrolysis of the covalent bond. The α-D-glucose product is released, and the enzyme's active site is regenerated for another catalytic cycle.
This mechanism proceeds through an oxocarbenium ion-like transition state. For human lysosomal α-glucosidase, Asp-518 has been identified as a critical catalytic residue, likely functioning as the nucleophile.[2]
Caption: Enzymatic hydrolysis of 4-MUG by α-glucosidase.
Acid-Catalyzed Hydrolysis
In the absence of an enzyme, the hydrolysis of 4-MUG can be catalyzed by acid. This reaction follows a general mechanism for glycoside hydrolysis.
Mechanism:
-
Protonation: The glycosidic oxygen atom is protonated by a hydronium ion (H₃O⁺), forming a protonated glycoside. This is a rapid and reversible step.
-
Formation of a Carbonium-Oxonium Ion: The protonated aglycone (4-methylumbelliferone) departs, leading to the formation of a resonance-stabilized carbonium-oxonium ion intermediate. This is the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the anomeric carbon of the intermediate.
-
Deprotonation: A final deprotonation step yields the α-D-glucose product and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of 4-MUG.
Quantitative Data
The kinetic parameters for the hydrolysis of 4-MUG are dependent on the source of the α-glucosidase, as well as the experimental conditions such as pH and temperature. The following tables summarize representative kinetic constants and optimal conditions.
Table 1: Kinetic Parameters for α-Glucosidase with 4-MUG and Related Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference |
| Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 0.31 | 134 | - | [4] |
| Human Lysosomal (recombinant) | p-Nitrophenyl α-D-glucopyranoside | 5.8 | - | - | [5] |
| Pyrococcus furiosus | p-Nitrophenyl α-D-glucopyranoside | - | - | - | [6] |
| Thermoanaerobacter ethanolicus | p-Nitrophenyl α-D-glucopyranoside | 0.2952 | 25.41 (U/mg) | - | [7] |
Table 2: Optimal Conditions for α-Glucosidase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Saccharomyces cerevisiae | 6.7 - 6.8 | - | [4] |
| Pyrococcus furiosus | 5.0 - 6.0 | 105 - 115 | [6] |
| Thermoanaerobacter ethanolicus | 5.0 - 5.5 | 70 | [7] |
| Aspergillus niveus | 6.0 | 65 | [8] |
| Sludge-derived | 8.0 | 50 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the purification of α-glucosidase and the subsequent determination of its kinetic parameters using 4-MUG.
Purification of α-Glucosidase from Saccharomyces cerevisiae (Yeast)
This protocol is adapted from established methods for yeast α-glucosidase purification.
Materials:
-
Saccharomyces cerevisiae cell paste
-
Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM PMSF
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
Chromatography resins: DEAE-cellulose, Sephacryl S-200
-
Chromatography columns and system
Procedure:
-
Cell Lysis: Resuspend yeast cell paste in Lysis Buffer and disrupt cells using a bead beater or French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 70% saturation. After 30 minutes, collect the precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of Lysis Buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with Lysis Buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in Lysis Buffer. Collect fractions and assay for α-glucosidase activity.
-
Sephacryl S-200 Gel Filtration: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephacryl S-200 column equilibrated with Lysis Buffer containing 150 mM NaCl. Elute with the same buffer and collect fractions.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.
Caption: Workflow for the purification of α-glucosidase.
Determination of Kinetic Parameters (Km and Vmax)
This protocol describes a continuous fluorometric assay to determine the Michaelis-Menten constants for the hydrolysis of 4-MUG.
Materials:
-
Purified α-glucosidase
-
Assay Buffer: e.g., 100 mM sodium acetate buffer, pH 4.5
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution
-
4-Methylumbelliferone (4-MU) standard solution
-
Stop Solution: 0.2 M glycine-carbonate buffer, pH 10.5
-
Fluorometer and 96-well black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the 4-MUG stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a standard curve of 4-MU in Assay Buffer mixed with Stop Solution.
-
-
Enzyme Assay:
-
In a 96-well black microplate, add a fixed volume of Assay Buffer to each well.
-
Add varying volumes of the different 4-MUG dilutions to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of purified α-glucosidase to each well.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 360 nm, Em: 450 nm).[5] Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of 4-MU produced using the 4-MU standard curve.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation.
-
Caption: Experimental workflow for kinetic parameter determination.
Conclusion
The hydrolysis of 4-Methylumbelliferyl α-D-glucopyranoside is a fundamental reaction in the study of α-glucosidase activity. Understanding the intricacies of its enzymatic and chemical hydrolysis mechanisms, coupled with a robust methodology for quantifying its kinetics, is paramount for researchers in drug discovery and diagnostics. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The provided protocols offer a solid foundation for the purification of α-glucosidase and the accurate determination of its kinetic parameters with 4-MUG, facilitating further research into the role of this important enzyme class in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of an alpha-glucosidase from Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Purification and characterization of an alpha-glucosidase from a hyperthermophilic archaebacterium, Pyrococcus furiosus, exhibiting a temperature optimum of 105 to 115 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: High-Sensitivity Alpha-Glucosidase Activity Assay Using 4-Methylumbelliferyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a critical enzyme involved in carbohydrate metabolism, catalyzing the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues. Its activity is of significant interest in various research fields, including the study of metabolic disorders like diabetes and lysosomal storage diseases such as Pompe disease. The fluorogenic substrate, 4-Methylumbelliferyl α-D-glucopyranoside (MUG), offers a highly sensitive method for the determination of alpha-glucosidase activity. Upon enzymatic cleavage, MUG releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This fluorometric assay provides a significant advantage in sensitivity over colorimetric methods, making it ideal for high-throughput screening of potential alpha-glucosidase inhibitors and for studies involving low enzyme concentrations.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-Methylumbelliferyl α-D-glucopyranoside (MUG) by alpha-glucosidase. The reaction yields α-D-glucose and the fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm, is directly proportional to the alpha-glucosidase activity. The reaction can be stopped at a specific time point by adding a high pH stop solution, which also enhances the fluorescence of the 4-MU product.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kcat and Ki for alpha-glucosidase and its inhibitors.
-
Drug Discovery: High-throughput screening of compound libraries to identify novel alpha-glucosidase inhibitors for the potential treatment of type 2 diabetes.
-
Disease Diagnosis: Measurement of acid alpha-glucosidase activity in patient samples for the diagnosis of Pompe disease, a lysosomal storage disorder characterized by the deficiency of this enzyme.
-
Food Science: Evaluation of the alpha-glucosidase inhibitory potential of natural products and food extracts.
Quantitative Data
While the MUG-based assay is widely used for its high sensitivity, detailed kinetic parameters such as Km and Vmax for alpha-glucosidase with MUG as a substrate are not as commonly reported in the literature as for the colorimetric substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Similarly, IC50 values for known inhibitors are more frequently cited using the pNPG-based assay. The tables below provide a summary of representative quantitative data, with the acknowledgment that much of the available literature focuses on the pNPG substrate.
Table 1: Representative Kinetic Parameters of Alpha-Glucosidase
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae | pNPG | 0.23 | 1.2 | [1] |
| Rat Intestinal Acetone Powder | pNPG | 1.87 | 0.15 | [2] |
| Bacillus sp. | pNPG | 2.4 | 10.5 | N/A |
Table 2: IC50 Values of Common Alpha-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC50 | Reference |
| Acarbose | Saccharomyces cerevisiae | pNPG | 250 µM | [3] |
| Voglibose | Saccharomyces cerevisiae | pNPG | 0.17 µM | N/A |
| Miglitol | Saccharomyces cerevisiae | pNPG | 0.4 µM | N/A |
| 1-Deoxynojirimycin | Saccharomyces cerevisiae | pNPG | 0.2 µM | N/A |
Note: IC50 values can vary significantly based on experimental conditions (e.g., enzyme and substrate concentrations, pH, temperature). The provided data is representative and primarily derived from assays using the pNPG substrate.
Experimental Protocols
Protocol 1: Alpha-Glucosidase Activity Assay
This protocol provides a detailed methodology for determining the activity of alpha-glucosidase using MUG.
Materials:
-
Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
4-Methylumbelliferyl α-D-glucopyranoside (MUG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Stop solution (200 mM Glycine-NaOH, pH 10.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
-
Incubator set to 37°C
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
MUG Substrate Solution (1 mM): Dissolve MUG in the phosphate buffer. Gentle warming (e.g., 37°C water bath) or the use of a small amount of DMSO (final concentration ≤ 1%) may be necessary to aid dissolution. Prepare this solution fresh before each experiment.
-
Enzyme Solution: Prepare a stock solution of alpha-glucosidase in phosphate buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.
Assay Procedure:
-
Add 50 µL of phosphate buffer to each well of a black 96-well microplate.
-
Add 20 µL of the enzyme solution (or sample containing the enzyme) to each well. For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mM MUG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm using a fluorescence microplate reader.
-
Calculate the alpha-glucosidase activity based on a standard curve of 4-methylumbelliferone.
Protocol 2: Alpha-Glucosidase Inhibition Assay
This protocol is designed for screening and characterizing alpha-glucosidase inhibitors.
Materials:
-
Same as Protocol 1
-
Test inhibitor compounds
-
Acarbose (as a positive control)
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Inhibitor Solutions: Dissolve the test compounds and acarbose in an appropriate solvent (e.g., DMSO, water) to prepare stock solutions. Further dilute with phosphate buffer to the desired concentrations.
Assay Procedure:
-
Add 40 µL of phosphate buffer to each well of a black 96-well microplate.
-
Add 10 µL of the inhibitor solution (or solvent for the control) to the appropriate wells.
-
Add 20 µL of the alpha-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the 1 mM MUG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
Mandatory Visualizations
Signaling Pathway
References
- 1. The Inhibition of α-Glucosidase, α-Amylase and Protein Glycation by Phenolic Extracts of Cotoneaster bullatus, Cotoneaster zabelii, and Cotoneaster integerrimus Leaves and Fruits: Focus on Anti-Hyperglycemic Activity and Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Alpha-Glucosidase Inhibitors with 4-Methylumbelliferyl alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the high-throughput screening (HTS) of alpha-glucosidase inhibitors using the fluorogenic substrate 4-Methylumbelliferyl alpha-D-glucopyranoside (4-MUG). Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes.
Introduction
Alpha-glucosidase (EC 3.2.1.20) is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of the α-1,4-glycosidic bonds of oligosaccharides to release α-glucose.[1][2] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[3][4] This makes alpha-glucosidase a prime target for the development of drugs to manage type 2 diabetes mellitus.
High-throughput screening (HTS) is a crucial method for identifying novel alpha-glucosidase inhibitors from large compound libraries.[3] The use of a fluorogenic substrate like 4-MUG offers significant advantages over colorimetric substrates, primarily due to its higher sensitivity.[5]
Assay Principle
The screening assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound (4-MUG), by alpha-glucosidase. This reaction releases the highly fluorescent product 4-methylumbelliferone (4-MU).[5][6] The fluorescence intensity is directly proportional to the alpha-glucosidase activity. In the presence of an inhibitor, the rate of 4-MUG hydrolysis is reduced, leading to a decrease in fluorescence.[5] The percentage of inhibition can be calculated by comparing the fluorescence intensity in the presence of a test compound to that of an uninhibited control.
The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[6] The reaction is typically stopped, and the fluorescence enhanced, by the addition of a high pH stop solution.[5]
Materials and Reagents
| Reagent | Supplier/Catalog No. | Storage |
| Alpha-glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich (G5003) or equivalent | -20°C |
| 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | Cayman Chemical or equivalent[6] | -20°C |
| Acarbose (Positive Control) | Sigma-Aldrich or equivalent | Room Temperature |
| Potassium Phosphate Buffer (e.g., 100 mM, pH 6.8) | Prepare in-house | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent | Room Temperature |
| Glycine-NaOH Stop Solution (e.g., 0.5 M, pH 10.4) | Prepare in-house | Room Temperature |
| Black, flat-bottom 96- or 384-well microplates | Corning, Greiner, or equivalent | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.[7]
-
Alpha-Glucosidase Solution: Prepare a stock solution of the enzyme in cold potassium phosphate buffer. The optimal working concentration should be determined empirically to ensure the reaction is in the linear range during the incubation period. A starting concentration of 0.5 - 1.0 U/mL is recommended.[7] Dilute to the final working concentration immediately before use.
-
4-MUG Substrate Solution: Dissolve 4-MUG in potassium phosphate buffer. This solution should be prepared fresh daily. The final concentration in the assay should be optimized based on the Km value of the enzyme, with a typical starting concentration of 1-5 mM.[7]
-
Test Compound and Control Solutions: Dissolve test compounds and the positive control (e.g., acarbose) in DMSO to create stock solutions (e.g., 10 mM). Further dilutions can be made in potassium phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure (96-well plate format)
-
Compound Plating: Add 2 µL of the test compound, positive control (acarbose), or DMSO (for negative and enzyme controls) to the appropriate wells of a black 96-well plate.
-
Enzyme Addition: Add 48 µL of the diluted alpha-glucosidase solution to all wells except the blank (substrate control) wells. Add 48 µL of potassium phosphate buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.[7]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear phase for the uninhibited enzyme.
-
Reaction Termination: Stop the reaction by adding 100 µL of the glycine-NaOH stop solution to all wells. This will also enhance the fluorescence of the 4-MU product.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 440-450 nm.[5]
Plate Layout Example
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Cpd 1 | Cpd 9 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| B | Blank | Cpd 2 | Cpd 10 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| C | Blank | Cpd 3 | Cpd 11 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| D | NC | Cpd 4 | Cpd 12 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| E | NC | Cpd 5 | Cpd 13 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| F | NC | Cpd 6 | Cpd 14 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| G | EC | Cpd 7 | Cpd 15 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
| H | EC | Cpd 8 | Cpd 16 | ... | ... | ... | ... | ... | ... | ... | ... | PC |
Blank: Substrate control (Buffer + Substrate) NC: Negative Control (Enzyme + Substrate + DMSO) EC: Enzyme Control (Enzyme + Substrate) Cpd: Test Compound PC: Positive Control (e.g., Acarbose)
Data Analysis
The percentage of alpha-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (FluorescenceNC - FluorescenceSample) / (FluorescenceNC - FluorescenceBlank) ] x 100
Where:
-
FluorescenceNC is the fluorescence of the negative control (100% enzyme activity).
-
FluorescenceSample is the fluorescence in the presence of the test compound.
-
FluorescenceBlank is the fluorescence of the blank (no enzyme).
For compounds showing significant inhibition, an IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) should be determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Alpha-Glucosidase Inhibition Signaling Pathway
Caption: Mechanism of alpha-glucosidase action and inhibition.
High-Throughput Screening Experimental Workflow
References
- 1. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Diagnosis of Pompe Disease using 4-Methylumbelliferyl alpha-D-glucopyranoside
Introduction
Pompe disease, also known as Glycogen Storage Disease Type II, is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid alpha-glucosidase (GAA).[1][2][3] This deficiency leads to the accumulation of glycogen within the lysosomes of various tissues, primarily affecting skeletal, cardiac, and smooth muscles.[1][2] The clinical presentation of Pompe disease is heterogeneous, ranging from a severe, rapidly progressive infantile-onset form to a more slowly progressing late-onset form.[1][4] A definitive diagnosis is crucial for timely intervention and management, including enzyme replacement therapy (ERT).[3]
One of the primary diagnostic methods for Pompe disease is the measurement of GAA enzyme activity using the fluorogenic substrate 4-Methylumbelliferyl alpha-D-glucopyranoside (4-MUG).[1][5] This assay offers a sensitive and reliable method for quantifying GAA activity in various biological samples.
Principle of the 4-MUG Assay
The diagnostic assay is based on the enzymatic hydrolysis of the 4-MUG substrate by acid alpha-glucosidase. GAA cleaves the alpha-D-glucopyranoside linkage in 4-MUG, releasing the fluorescent molecule 4-methylumbelliferone (4-MU).[6] The fluorescence of 4-MU is pH-dependent and can be measured spectrophotometrically, with excitation and emission maxima around 360 nm and 445-455 nm, respectively.[6] The rate of 4-MU production is directly proportional to the GAA enzyme activity in the sample. The assay is performed at an acidic pH (typically 3.8 to 4.5) to ensure the optimal activity of the lysosomal GAA enzyme.[1]
Application of the 4-MUG Assay
The 4-MUG based fluorometric assay is versatile and can be applied to various biological samples for the diagnosis of Pompe disease:
-
Dried Blood Spots (DBS): This is a minimally invasive method ideal for newborn screening programs.[7][8]
-
Leukocytes: Isolated white blood cells provide a readily accessible source for enzyme activity measurement.[9]
-
Fibroblasts: Cultured skin fibroblasts are considered the "gold standard" for confirming a diagnosis of Pompe disease as this assay can distinguish between different phenotypes.[1][10]
-
Muscle Biopsy: While more invasive, muscle tissue can be used for enzymatic analysis.[11]
Quantitative Data Summary
The following tables summarize the expected GAA enzyme activity levels in different sample types for individuals with Pompe disease compared to healthy controls. It is important to note that specific activity ranges can vary between laboratories.
Table 1: GAA Activity in Dried Blood Spots (DBS) using 4-MUG
| Patient Group | GAA Activity Range (nmol/hr/mL) | Reference |
| Healthy Controls | > 1.0 | General finding across multiple sources |
| Pompe Disease (Infantile-Onset) | < 0.5 | [12] |
| Pompe Disease (Late-Onset) | 0.5 - 1.0 | [12] |
Table 2: GAA Activity in Leukocytes using 4-MUG
| Patient Group | GAA Activity Range (nmol/hr/mg protein) | Reference |
| Healthy Controls | > 40 | [10] |
| Pompe Disease (Classic Infantile) | 0.0 - 4.9 | [10] |
| Pompe Disease (Childhood/Adult Onset) | 0.0 - 4.9 | [10] |
| Gray Zone | 10 - 40 | [10] |
Table 3: GAA Activity in Fibroblasts using 4-MUG
| Patient Group | GAA Activity Range (nmol/hr/mg protein) | Reference |
| Healthy Controls | > 20 | [10] |
| Pompe Disease (Classic Infantile) | 0 - 3 | [10] |
| Pompe Disease (Childhood/Adult Onset) | 4.2 - 20 | [10] |
Experimental Protocols
Protocol 1: GAA Activity Assay in Dried Blood Spots (DBS)
This protocol is adapted from methodologies used in newborn screening for Pompe disease.[7][13]
Materials:
-
Dried blood spot punches (3 mm)
-
96-well microtiter plates
-
Extraction Buffer (e.g., water or a specific buffer provided in a kit)
-
This compound (4-MUG) substrate solution (1.4 mM in 40 mM sodium acetate buffer, pH 3.8)[7][13]
-
Acarbose solution (80 µM) to inhibit interfering enzymes[7][13]
-
Stop Buffer (e.g., 150 mM EDTA, pH 11.4 or 0.5 M EDTA buffer, pH 11.5)[7][13]
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
-
Incubator shaker
Procedure:
-
Place one 3 mm DBS punch into each well of a 96-well plate.
-
Add extraction buffer to each well and incubate with shaking for 1 hour at 37°C to elute the enzyme.[13]
-
Prepare the reaction mixture by combining the 4-MUG substrate solution and the acarbose solution.
-
Add the reaction mixture to the DBS extract in each well.
-
Seal the plate and incubate at 37°C for 20 hours with gentle shaking.[7][13]
-
Stop the reaction by adding the Stop Buffer to each well.
-
Measure the fluorescence using a microplate reader.
-
Calculate the enzyme activity based on a 4-methylumbelliferone standard curve.
Protocol 2: GAA Activity Assay in Leukocytes
Materials:
-
Isolated leukocytes from whole blood
-
Lysis Buffer (e.g., water with protease inhibitors)
-
4-MUG substrate solution (in an appropriate acidic buffer, pH 4.0-4.5)
-
Acarbose solution (3-8 µmol/L final concentration)[10]
-
Stop Buffer (e.g., 0.1 M Glycine, 0.1 M NaOH)[14]
-
Fluorometer
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Isolate leukocytes from a whole blood sample using standard laboratory procedures.
-
Lyse the leukocyte pellet by resuspending in lysis buffer and subjecting it to freeze-thaw cycles or sonication.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
In a microtiter plate, add a specific amount of leukocyte lysate.
-
Add the reaction buffer containing the 4-MUG substrate and acarbose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[14]
-
Terminate the reaction by adding the Stop Buffer.
-
Measure the fluorescence and calculate the specific enzyme activity (nmol/hr/mg protein).
Protocol 3: GAA Activity Assay in Cultured Fibroblasts
This protocol is considered the gold standard for Pompe disease diagnosis.[1]
Materials:
-
Cultured skin fibroblasts
-
Cell lysis buffer
-
4-MUG substrate solution (in an appropriate acidic buffer, pH 4.0-4.5)
-
Stop Buffer
-
Fluorometer
-
Protein quantification assay
Procedure:
-
Culture skin fibroblasts to confluency.
-
Harvest the cells and prepare a cell lysate as described for leukocytes.
-
Determine the total protein concentration of the fibroblast lysate.
-
Perform the fluorometric assay as described in the leukocyte protocol, incubating the lysate with the 4-MUG substrate.
-
Measure the fluorescence and calculate the specific enzyme activity.
Visualizations
Caption: Diagnostic workflow for Pompe disease.
Caption: Principle of the 4-MUG fluorometric assay.
References
- 1. Pompe disease diagnosis and management guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amda-pompe.org [amda-pompe.org]
- 3. Diagnosis and management of Pompe disease [scielo.org.za]
- 4. mda.org [mda.org]
- 5. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mass Spectrometry but not Fluorimetry Distinguishes Affected and Pseudodeficienies in Newborn Screening for Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of acid alpha-glucosidase activity in blood spots as a diagnostic test for Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pompe's disease: diagnosis in kidney and leucocytes using 4-methylumbelliferyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pompe Disease: a Clinical, Diagnostic, and Therapeutic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pompediseasenews.com [pompediseasenews.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes: 4-Methylumbelliferyl α-D-glucopyranoside Assay in Dried Blood Spots
Introduction
The 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc) assay is a sensitive and specific fluorometric method for the determination of acid α-glucosidase (GAA) enzyme activity in dried blood spots (DBS).[1] This assay is a primary screening tool for Pompe disease, a rare autosomal recessive lysosomal storage disorder caused by a deficiency of GAA.[2][3] The deficiency leads to the accumulation of glycogen in lysosomes, resulting in progressive muscle weakness and, in its infantile-onset form, cardiomyopathy and early death.[2] Early diagnosis through newborn screening is critical for timely initiation of enzyme replacement therapy, which can significantly improve clinical outcomes.[2] The DBS-based assay offers a minimally invasive, stable, and cost-effective method for large-scale screening programs.[2][3]
The assay relies on the enzymatic cleavage of the synthetic substrate 4-methylumbelliferyl-α-D-glucopyranoside by GAA. This reaction releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified. To ensure the specific measurement of lysosomal GAA activity, the assay is performed at an acidic pH and in the presence of acarbose, an inhibitor of maltase-glucoamylase, another enzyme that can hydrolyze the substrate.[1][4]
Principle of the Method
The core of the assay is a two-step enzymatic reaction followed by fluorometric detection. In the first step, a small punch from a dried blood spot is incubated with the 4-MU-α-Glc substrate in an acidic buffer. The GAA enzyme present in the blood spot cleaves the α-D-glucopyranoside linkage, releasing 4-methylumbelliferone (4-MU). The reaction is then terminated by adding a high-pH stop buffer. The intensity of the fluorescence emitted by the 4-MU is directly proportional to the GAA enzyme activity in the sample.
Data Presentation
The following table summarizes typical quantitative data obtained from the 4-Methylumbelliferyl α-D-glucopyranoside assay in dried blood spots, comparing GAA enzyme activity in healthy individuals and those affected by Pompe disease.
| Cohort | GAA Enzyme Activity (pmol/punch/hour) | GAA Enzyme Activity (μmol/h/L) | Notes |
| Healthy Newborns | 8.92 - 60.03[4] | Mean: 14.7 (SD: 7.2)[5] | Reference ranges can vary slightly between laboratories. |
| Healthy Children & Adults | 8.00 - 37.43[4] | Mean: 9.3 (SD: 3.3)[5] | |
| Pompe Disease Patients | <1.00 (normalized activity)[1] | <2[5] | Pompe-affected individuals show a virtual absence of GAA activity.[2][3] |
| Assay Performance | N/A | N/A | The assay demonstrates 100% sensitivity and specificity for the identification of Pompe-affected individuals.[2][3] |
Experimental Protocols
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Single-use sterile lancets
-
Sterile alcohol wipes and gauze
-
DBS puncher (3 mm) and cutting mat
-
96-well microtiter plates (black, flat-bottom for fluorescence reading)
-
Plate sealer
-
Incubator capable of maintaining 37°C
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~460 nm)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc) substrate
-
Acarbose
-
Sodium Acetate
-
Sodium Hydroxide (NaOH) or Ethylenediaminetetraacetic acid (EDTA)
-
4-Methylumbelliferone (4-MU) standard
-
Distilled or deionized water
-
Pipettes and sterile tips
Solution Preparation
-
Extraction Buffer (40 mM Sodium Acetate, pH 3.8): Prepare a 40 mM solution of sodium acetate in distilled water and adjust the pH to 3.8.
-
Substrate Working Solution (2.8 mM 4-MU-α-Glc with 15 µM Acarbose): Dissolve 4-Methylumbelliferyl α-D-glucopyranoside in the Extraction Buffer to a final concentration of 2.8 mM. Add acarbose to a final concentration of 15 µM. This solution should be prepared fresh.[1]
-
Stop Buffer (e.g., 150 mM EDTA, pH 11.3-12 or 10 mM NaOH, pH 10.5): Prepare the appropriate stop buffer and adjust the pH as indicated.[1]
-
4-MU Standard Stock Solution: Prepare a stock solution of 4-Methylumbelliferone in a suitable solvent (e.g., ethanol or DMSO).
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU stock solution in the Stop Buffer to generate a standard curve for the quantification of enzyme activity.
Dried Blood Spot Collection and Handling
-
Clean the puncture site (e.g., heel for infants, finger for adults) with a sterile alcohol wipe and allow it to air dry.[6]
-
Puncture the skin with a single-use sterile lancet.[6]
-
Wipe away the first drop of blood with sterile gauze.[6]
-
Allow a large drop of blood to form and apply it to the center of a circle on the collection card, ensuring the circle is completely filled and the blood soaks through to the other side.[6][7]
-
Allow the blood spots to air dry in a horizontal position for at least 4 hours at ambient temperature, away from direct sunlight.[7]
-
Once completely dry, store the DBS cards in a low-humidity environment, preferably with a desiccant, at room temperature or refrigerated until analysis.[7]
Assay Procedure
-
Using a 3 mm DBS puncher, punch a single disc from the center of a dried blood spot and place it into a well of a 96-well microtiter plate.[1] Include punches from known healthy controls and Pompe disease patients (if available) as well as blank filter paper punches for background subtraction.
-
Add 32 µL of Extraction Buffer to each well containing a DBS punch.[1]
-
Seal the plate and incubate for 1 hour at 4°C to elute the enzyme.[1]
-
Add 48 µL of the Substrate Working Solution to each well.[1]
-
Seal the plate again and incubate for 20 hours at 37°C.[1]
-
After incubation, add 160 µL of Stop Buffer to each well to terminate the reaction.[1]
-
Measure the fluorescence in a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.[1][8]
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Use the standard curve generated from the 4-MU standards to convert the fluorescence readings of the samples into the amount of 4-MU produced (in pmol).
-
Calculate the GAA enzyme activity using the following formula:
Enzyme Activity (pmol/punch/hour) = (pmol of 4-MU produced) / (incubation time in hours)
Mandatory Visualization
Caption: Experimental workflow for the 4-MU-α-Glc assay in DBS.
Caption: Principle of the 4-MU-α-Glc assay for GAA activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of acid alpha-glucosidase activity in blood spots as a diagnostic test for Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Newborn screening for Pompe disease by measuring acid alpha-glucosidase activity using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hanc.info [hanc.info]
- 7. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
Application Notes and Protocols for the Characterization of α-D-Glucosidase using a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-glucosidase is a key enzyme involved in carbohydrate metabolism, catalyzing the hydrolysis of terminal, non-reducing α-1,4-linked D-glucose residues from various substrates. Its role in modulating postprandial hyperglycemia has made it a significant therapeutic target for type 2 diabetes.[1][2] Furthermore, genetic deficiencies in lysosomal α-glucosidase lead to Pompe disease, a glycogen storage disorder.[3][4] Accurate characterization of α-D-glucosidase activity and the screening of its inhibitors are therefore crucial for both basic research and drug development.
This document provides detailed application notes and protocols for the characterization of α-D-glucosidase using the highly sensitive fluorogenic substrate, 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc).
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc), by α-D-glucosidase. This reaction releases the highly fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified by measuring the increase in fluorescence intensity over time. The rate of 4-MU formation is directly proportional to the α-D-glucosidase activity.[5]
Comparison of Fluorogenic and Chromogenic Substrates
The choice of substrate is a critical factor in designing an α-D-glucosidase assay. Below is a comparison of the commonly used fluorogenic substrate, 4-MU-α-Glc, and a widely used chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
| Feature | 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc) | p-Nitrophenyl-α-D-glucopyranoside (pNPG) |
| Detection Method | Fluorometric | Colorimetric (Absorbance) |
| Product | 4-Methylumbelliferone (4-MU) | p-Nitrophenol (pNP) |
| Excitation Wavelength | ~360 nm | Not Applicable |
| Emission Wavelength | ~450 nm | Not Applicable |
| Absorbance Wavelength | Not Applicable | ~405 nm |
| Sensitivity | High | Moderate |
| Interference | Less prone to interference from colored compounds. | Can be affected by colored or turbid samples. |
| Instrumentation | Fluorescence microplate reader or fluorometer | Spectrophotometer or microplate reader |
| Applications | High-throughput screening, low enzyme concentrations, kinetic studies. | Routine enzyme activity assays, inhibitor screening. |
Quantitative Data: Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. The following table provides representative kinetic parameters for α-D-glucosidase from different sources with 4-MU-α-Glc and pNPG. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
| Enzyme Source | Substrate | Km | Vmax |
| Rhizobium sp. | 4-Methylumbelliferyl α-D-glucopyranoside | 0.141 µM | 6.79 µmol min⁻¹ mg⁻¹ |
| Rhizobium sp. | p-Nitrophenyl α-D-glucopyranoside | 0.037 µM | 2.92 µmol min⁻¹ mg⁻¹ |
| T. tengcongensis | p-Nitrophenyl α-D-glucopyranoside | 0.07 µM | 318.0 µmol/min/mg |
Signaling Pathway and Experimental Workflow
Role of α-Glucosidase in Carbohydrate Digestion
α-Glucosidase plays a critical role in the final stages of carbohydrate digestion in the small intestine. It breaks down disaccharides and oligosaccharides into monosaccharides, primarily glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1][2]
General Workflow for α-Glucosidase Activity and Inhibition Assay
The following diagram outlines the general experimental workflow for determining α-D-glucosidase activity and screening for potential inhibitors using a fluorogenic substrate.
Experimental Protocols
Materials and Reagents
-
α-D-Glucosidase (from Saccharomyces cerevisiae or other sources)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Glycine-NaOH buffer (0.2 M, pH 10.4) as a stop solution
-
Test compounds (for inhibitor screening)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
α-D-Glucosidase Stock Solution: Prepare a stock solution of α-D-glucosidase in 0.1 M phosphate buffer (pH 6.8). The final concentration will depend on the activity of the enzyme lot and should be optimized for the assay.
-
4-MU-α-Glc Stock Solution (10 mM): Dissolve an appropriate amount of 4-MU-α-Glc in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
4-MU-α-Glc Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in 0.1 M phosphate buffer (pH 6.8) to the desired final concentration. Prepare this solution fresh before each experiment.
-
Test Compound Stock Solutions: Dissolve test compounds in DMSO or another suitable solvent to a high concentration (e.g., 10-100 mM).
Protocol 1: α-D-Glucosidase Activity Assay
This protocol is designed to measure the baseline activity of the α-D-glucosidase enzyme.
-
To each well of a 96-well black microplate, add 50 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of buffer (for control) or your sample containing the enzyme.
-
Add 10 µL of the α-D-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 4-MU-α-Glc working solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer (pH 10.4).
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
The enzyme activity is proportional to the fluorescence intensity of the released 4-methylumbelliferone.
Protocol 2: α-D-Glucosidase Inhibition Assay
This protocol is used for screening potential inhibitors of α-D-glucosidase.
-
To each well of a 96-well black microplate, add 50 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of the test compound at various concentrations (or buffer for the control).
-
Add 10 µL of the α-D-glucosidase enzyme solution and incubate at 37°C for 10 minutes.[6]
-
Initiate the reaction by adding 20 µL of the 4-MU-α-Glc working solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Terminate the reaction by adding 100 µL of the stop solution (0.2 M glycine-NaOH buffer, pH 10.4).[6]
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inactive enzyme | Check enzyme storage conditions and activity of a fresh batch. |
| Incorrect buffer pH | Verify the pH of the assay buffer is optimal for the enzyme (typically around 6.8). | |
| Degraded substrate | Prepare fresh 4-MU-α-Glc working solution for each experiment. | |
| High background fluorescence | Autohydrolysis of the substrate | Run a blank control with only substrate and buffer to measure and subtract background fluorescence. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize the buffer if necessary. | |
| Fluorescent test compounds | Measure the intrinsic fluorescence of the test compound and subtract it from the assay readings. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath for all incubation steps. |
Conclusion
The use of the fluorogenic substrate 4-Methylumbelliferyl α-D-glucopyranoside provides a highly sensitive and reliable method for the characterization of α-D-glucosidase activity and the screening of its inhibitors. The detailed protocols and troubleshooting guide provided in these application notes are intended to assist researchers in obtaining accurate and reproducible results, thereby facilitating advancements in both fundamental enzymology and the development of novel therapeutics.
References
- 1. Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms [aginganddisease.org]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinetic Analysis of α-Glucosidase using 4-Methylumbelliferyl α-D-glucopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for hydrolyzing terminal, non-reducing α-(1→4)-linked D-glucose residues to release D-glucose. Inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2] Accurate and sensitive measurement of α-glucosidase activity is essential for fundamental enzymatic studies and for high-throughput screening of potential inhibitors in drug discovery.[3]
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) is a fluorogenic substrate used for the identification, characterization, and kinetic analysis of α-glucosidase activity.[4] Upon enzymatic cleavage by α-glucosidase, 4-MUG releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[3][5] This fluorometric assay offers significantly higher sensitivity compared to colorimetric assays that use substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG), making it particularly advantageous when working with low enzyme concentrations or screening for subtle inhibitory effects.[3]
These application notes provide a detailed protocol for performing kinetic analysis of α-glucosidase using 4-MUG, including methods for determining key kinetic parameters and assessing enzyme inhibition.
Data Presentation: Kinetic Parameters
The following tables summarize typical kinetic parameters for α-glucosidase from various sources and the inhibitory constants for known inhibitors. These values can vary depending on the specific experimental conditions.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for α-Glucosidase
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |
| Saccharomyces cerevisiae | pNPG | 0.1662 | Not Specified | [6] |
| Saccharomyces cerevisiae | pNPG | 4 | 12,062.50 | [7] |
| Saccharomyces cerevisiae | pNPG | 3.5 | 35,740.74 | [7] |
| Saccharomyces cerevisiae | pNPG | 0.431 | 7,768.25 | [7] |
Table 2: Inhibitory Constants (IC50 and Ki) of α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | IC50 | Ki | Reference |
| Fisetin | Not Specified | Non-competitive | 4.099 x 10-4 mM | 0.01065 ± 0.003255 mM | [6] |
| Acarbose | Not Specified | Competitive | 1.498 mM | Not Specified | [6] |
| Acarbose | Not Specified | Competitive | 7 ± 0.19 mg/mL | Not Specified | [1] |
| Zataria multiflora (Ethyl acetate fraction) | Not Specified | Non-competitive/Uncompetitive | 0.35 ± 0.01 mg/mL | Not Specified | [1] |
| Salvia mirzayanii (Petroleum ether fraction) | Not Specified | Non-competitive/Uncompetitive | 0.4 ± 0.11 mg/mL | Not Specified | [1] |
| Cornus capitata (Ethyl acetate fraction) | Not Specified | Competitive | 50 µg/mL | Not Specified | [8] |
| Tamarix nilotica (30% methanol fraction) | Not Specified | Competitive | 5.21 µg/mL | Not Specified | [9] |
Experimental Protocols
Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Km and Vmax of α-glucosidase using a range of 4-MUG concentrations.
Materials:
-
α-Glucosidase enzyme solution
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.9)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~445 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the 4-MUG stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.2 to 5 times the expected Km).[10]
-
Dilute the α-glucosidase enzyme solution in cold Assay Buffer to a concentration that ensures the reaction remains in the linear range for the duration of the assay.[10]
-
-
Assay Setup:
-
To each well of the black 96-well microplate, add 50 µL of the different 4-MUG dilutions.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the diluted α-glucosidase solution to each well.
-
Mix gently by tapping the plate.
-
-
Fluorescence Measurement (Kinetic Assay):
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for a set period (e.g., 15-30 minutes) at 37°C. The reaction should be monitored in the initial velocity phase, where less than 10% of the substrate has been converted to product.[10]
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[6][10]
-
α-Glucosidase Inhibition Assay and Determination of IC50
This protocol is designed to screen for α-glucosidase inhibitors and determine their IC50 values.
Materials:
-
Same materials as in Protocol 1
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Assay Setup:
-
In a black 96-well microplate, add 20 µL of various concentrations of the test compound.
-
For the positive control, add 20 µL of a known inhibitor (e.g., acarbose).
-
For the negative control (no inhibition), add 20 µL of the solvent used to dissolve the test compounds.
-
Add 20 µL of the diluted α-glucosidase solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well. The final concentration of 4-MUG should be at or below the Km value to ensure sensitivity for competitive inhibitors.[10]
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), protected from light.[3]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of the Stop Solution to each well. This also enhances the fluorescence of the 4-MU product.[3]
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~445 nm).
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Fluorescencecontrol - Fluorescencesample) / Fluorescencecontrol ] x 100 Where Fluorescencecontrol is the fluorescence of the reaction with no inhibitor and Fluorescencesample is the fluorescence in the presence of the test compound.[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition, from the dose-response curve.[8]
-
Determination of the Mode of Inhibition
This protocol uses kinetic analysis to determine whether an inhibitor is competitive, non-competitive, or uncompetitive.[11]
Procedure:
-
Assay Setup:
-
Perform the α-glucosidase activity assay as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (4-MUG).[11]
-
-
Data Analysis:
-
Determine the initial velocity (V0) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[S]) for each inhibitor concentration.[6]
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[6]
-
Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).
-
-
Visualizations
Enzymatic Reaction and Inhibition Pathway
Caption: Enzymatic hydrolysis of 4-MUG by α-glucosidase and competitive inhibition.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for determining α-glucosidase inhibition using a 96-well plate assay.
References
- 1. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. 4-Methylumbelliferyl-α-D-Glucopyranoside | The Antirrhinum [antirrhinum.net]
- 6. mdpi.com [mdpi.com]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Methylumbelliferyl α-D-glucopyranoside in Bacterial Enzyme Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the fluorogenic substrate, 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), for the detection and quantification of α-glucosidase activity in bacteria. This technique is a cornerstone in microbiological research for bacterial identification, characterization, and the screening of potential enzyme inhibitors.
Introduction
4-Methylumbelliferyl α-D-glucopyranoside is a non-fluorescent molecule that is hydrolyzed by the enzyme α-glucosidase. This enzymatic cleavage releases D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the α-glucosidase activity, providing a sensitive and quantitative analytical method. This assay is particularly valuable in microbiology for the rapid and specific identification of bacteria that express α-glucosidase, such as Cronobacter spp. (formerly Enterobacter sakazakii), and for high-throughput screening of α-glucosidase inhibitors.[1]
Principle of the Assay
The enzymatic reaction at the heart of this application is the hydrolysis of 4-MUG by α-glucosidase. The reaction proceeds as follows:
4-Methylumbelliferyl α-D-glucopyranoside (non-fluorescent) + H₂O ---(α-glucosidase)--> α-D-glucose + 4-Methylumbelliferone (fluorescent)
The liberated 4-methylumbelliferone (4-MU) exhibits strong fluorescence under long-wave ultraviolet (UV) light, typically with an excitation maximum around 360 nm and an emission maximum around 445-450 nm.[2] The fluorescence is pH-dependent, with optimal fluorescence observed under alkaline conditions. Therefore, a stop solution with a high pH is often added to terminate the enzymatic reaction and enhance the fluorescent signal.
Data Presentation
The following tables summarize key quantitative data for the use of 4-MUG in bacterial α-glucosidase assays.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference(s) |
| 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | ||
| Molecular Formula | C₁₆H₁₈O₈ | [3] |
| Molecular Weight | 338.3 g/mol | [3] |
| Solubility | DMSO: 50 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
| 4-Methylumbelliferone (4-MU) - Fluorescent Product | ||
| Excitation Wavelength (at high pH) | ~360 nm | [2] |
| Emission Wavelength | ~445-450 nm | [2] |
Table 2: Kinetic Parameters of a Bacterial α-Glucosidase with 4-MUG
| Bacterial Species | Kₘ (µM) | Vₘₐₓ (µmol/min/mg protein) | Reference(s) |
| Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280 | 0.141 | 6.79 | [1] |
| Note: Kinetic parameters can vary significantly between different bacterial species and strains, and are dependent on assay conditions such as pH and temperature. |
Table 3: Qualitative α-Glucosidase Activity in Enterobacteriaceae using 4-MUG
| Bacterial Species | α-Glucosidase Activity | Reference(s) |
| Cronobacter spp. | Positive | [4] |
| Escherichia coli | Variable | |
| Klebsiella spp. | Variable | |
| Enterobacter spp. | Variable | |
| Salmonella spp. | Generally Negative | |
| Shigella spp. | Generally Negative | |
| Note: This table provides a general guide. α-glucosidase activity can be strain-dependent. |
Experimental Protocols
Protocol 1: Preparation of Bacterial Cell Lysate for Intracellular α-Glucosidase Assay
This protocol describes the preparation of a bacterial cell lysate to measure intracellular α-glucosidase activity.
Materials:
-
Bacterial culture grown to the desired optical density (e.g., mid-log phase).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lysozyme (10 mg/mL stock solution).
-
DNase I (1 mg/mL stock solution).
-
Protease inhibitor cocktail.
-
Microcentrifuge and tubes.
-
Sonicator.
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add a protease inhibitor cocktail to prevent protein degradation.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new tube. This lysate can be used for the α-glucosidase activity assay.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay) for normalization of enzyme activity.
Protocol 2: α-Glucosidase Activity Assay in a 96-Well Plate Format
This protocol is suitable for quantifying α-glucosidase activity in bacterial lysates or culture supernatants.
Materials:
-
Bacterial lysate (from Protocol 1) or culture supernatant.
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8).
-
4-MUG substrate solution (e.g., 1 mM in Assay Buffer).
-
Stop Solution (e.g., 0.2 M sodium carbonate, pH 10.5).
-
4-Methylumbelliferone (4-MU) standard solution (for standard curve).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare a series of dilutions of the 4-MU standard solution in Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
Add the Stop Solution to each well containing the standard.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add your bacterial lysate or supernatant. Include a negative control with lysis buffer or sterile culture medium.
-
Add Assay Buffer to bring the total volume to a desired level (e.g., 50 µL).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at the desired temperature for a specific time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the fluorescence reading is within the linear range of the standard curve.
-
-
Stop the Reaction and Measure Fluorescence:
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the sample readings.
-
Use the 4-MU standard curve to convert the fluorescence readings of your samples to the concentration of 4-MU produced.
-
Calculate the α-glucosidase activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the specified conditions.
-
Protocol 3: Qualitative In-Plate Assay for Bacterial Identification
This protocol provides a rapid method for the presumptive identification of α-glucosidase-positive bacteria on an agar plate.
Materials:
-
Bacterial colonies on an agar plate.
-
4-MUG solution (e.g., 1 mg/mL in a suitable buffer or sterile water).
-
Sterile filter paper discs.
-
Long-wave UV lamp.
Procedure:
-
Place a sterile filter paper disc onto an area of the agar plate with well-isolated bacterial colonies.
-
Saturate the filter paper disc with the 4-MUG solution.
-
Incubate the plate at the optimal growth temperature for the bacteria for 1-4 hours.
-
Observe the filter paper disc under a long-wave UV lamp.
-
A blue fluorescence around the colonies indicates the presence of α-glucosidase activity.
Visualizations
Signaling Pathway
References
Application of 4-Methylumbelliferyl alpha-D-glucopyranoside in lysosomal storage disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders resulting from defects in lysosomal function. These defects are most often due to a deficiency of a specific enzyme required for the degradation of macromolecules within the lysosome. This leads to the accumulation of undigested or partially digested substrates, resulting in cellular dysfunction and a wide range of clinical symptoms. Pompe disease, also known as glycogen storage disease type II, is a classic example of an LSD caused by the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[1][2][3][4] This deficiency leads to the accumulation of glycogen within lysosomes, primarily affecting muscle tissues.[3][4][5]
The fluorogenic substrate 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) is a critical tool in the research and diagnosis of Pompe disease and other LSDs involving α-glucosidase activity.[6][7] 4-MUG is a non-fluorescent molecule that, upon enzymatic cleavage by α-glucosidase, releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[6] The intensity of the fluorescence is directly proportional to the enzyme activity, providing a sensitive and quantitative method for its measurement.[3] This application note provides detailed protocols and data on the use of 4-MUG in LSD research.
Principle of the Assay
The enzymatic assay using 4-MUG is based on the hydrolysis of the substrate by acid α-glucosidase to produce glucose and the fluorescent product 4-methylumbelliferone (4-MU).[3][6] The reaction is performed at an acidic pH (typically around 4.0-4.5) to mimic the lysosomal environment and ensure the specific measurement of lysosomal GAA activity.[2][3][8] The fluorescence of 4-MU is pH-dependent, with optimal emission around 445-455 nm when excited at approximately 360-365 nm at a high pH.[3][6] Therefore, the reaction is stopped, and the pH is raised by adding a stop buffer before fluorescence measurement.
Caption: Enzymatic cleavage of 4-MUG by acid α-glucosidase.
Data Presentation
The measurement of GAA activity using 4-MUG is a cornerstone in the diagnosis of Pompe disease and can help distinguish between different clinical phenotypes.[1] Below are tables summarizing typical GAA enzyme activities in various cell types from individuals with different Pompe disease classifications.
Table 1: GAA Activity in Fibroblasts using 4-MUG Substrate [1]
| Phenotype | GAA Activity (nmol/h/mg) | Number of Individuals |
| Classic Infantile | 0 - 3 | 77 |
| Childhood Onset | 0 - 4.2 | 9 |
| Adulthood Onset | 0 - 20 | 111 |
| Asymptomatic/Deficient | 4.2 - 20 | 6 |
Table 2: GAA Activity in Leukocytes using 4-MUG Substrate [1]
| Phenotype | GAA Activity (nmol/h/mg) | Number of Individuals |
| Classic Infantile | 0.0 - 4.9 | 19 |
| Childhood Onset | 0.0 - 4.9 | 10 |
| Adulthood Onset | 0.0 - 4.9 | 66 |
| No Pompe/Deficient | 0.0 - 4.9 | 2 |
| Unknown/Deficient | 0.0 - 4.9 | 17 |
Experimental Protocols
Protocol 1: Acid α-Glucosidase (GAA) Activity Assay in Cultured Fibroblasts
This protocol is adapted from established methods for the diagnosis of Pompe disease.[1][2]
Materials:
-
Cultured fibroblasts from patient and healthy control
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Fluorometer (excitation 365 nm, emission 450 nm)
-
96-well black microplates
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) substrate solution (2 mM in 0.2 M acetate buffer, pH 4.0)
-
0.5 M Glycine-carbonate buffer, pH 10.7 (Stop buffer)
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Lysis:
-
Wash confluent fibroblast monolayers twice with ice-cold PBS.
-
Harvest cells by scraping into a minimal volume of ice-cold water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the enzyme assay and protein quantification.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method like the BCA or Bradford assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 10 µg of protein from the cell lysate.
-
Add 20 µl of the 2 mM 4-MUG substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 1 ml of 0.5 M glycine-carbonate buffer (pH 10.7).
-
-
Fluorescence Measurement:
-
Transfer 200 µl of the final reaction mixture to a black 96-well microplate.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of 4-methylumbelliferone (4-MU) to convert fluorescence units into the amount of product formed.
-
-
Calculation of Enzyme Activity:
-
Calculate the GAA activity as nanomoles of 4-MU produced per hour per milligram of protein (nmol/h/mg).
-
Caption: Workflow for GAA activity assay in fibroblasts.
Applications in Lysosomal Storage Disease Research
The use of 4-MUG extends beyond routine diagnostic assays and plays a significant role in various research applications:
-
High-Throughput Screening (HTS) for Drug Discovery: The fluorometric assay using 4-MUG is adaptable to a microplate format, making it suitable for HTS of small molecule libraries to identify potential therapeutic compounds.[9] This includes searching for pharmacological chaperones that can stabilize mutant forms of GAA and restore some level of enzyme activity.
-
Evaluation of Enzyme Replacement Therapy (ERT): 4-MUG-based assays are used to monitor the efficacy of ERT, the current standard of care for Pompe disease.[2][4] Researchers can assess the uptake and activity of recombinant human GAA (rhGAA) in patient cells and animal models.
-
Gene Therapy Research: In the development of gene therapies for Pompe disease, 4-MUG assays are essential for evaluating the expression and functional activity of the GAA transgene in transduced cells and tissues.[5][10][11]
-
Understanding Disease Pathophysiology: By accurately quantifying GAA activity in different cell types and tissues from disease models, researchers can gain insights into the molecular mechanisms underlying Pompe disease and the role of GAA in cellular homeostasis.
-
Investigating Pseudodeficiencies: The assay helps in distinguishing true pathogenic GAA deficiencies from pseudodeficiencies, which are caused by GAA variants that reduce enzyme activity in vitro but do not cause disease.[1]
Caption: Simplified pathway of Pompe disease pathogenesis.
Conclusion
4-Methylumbelliferyl α-D-glucopyranoside is an indispensable tool in the field of lysosomal storage disease research, particularly for Pompe disease. Its use in a sensitive and reliable fluorometric assay allows for the accurate quantification of acid α-glucosidase activity, which is crucial for diagnosis, patient stratification, and the development and evaluation of novel therapies. The protocols and data presented in this application note provide a solid foundation for researchers and clinicians working to advance our understanding and treatment of these devastating disorders.
References
- 1. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of oxidative stress enhances enzyme replacement therapy in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final Diagnosis -- Case 435 [path.upmc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Gene therapy with secreted acid alpha-glucosidase rescues Pompe disease in a novel mouse model with early-onset spinal cord and respiratory defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylumbelliferyl-α-D-Glucopyranoside | The Antirrhinum [antirrhinum.net]
- 7. goldbio.com [goldbio.com]
- 8. Pompe disease diagnosis and management guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylumbelliferyl α-D-glucopyranoside Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) assays for measuring α-D-glucosidase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) assay?
The 4-MUG assay is a highly sensitive fluorometric method used to measure the activity of α-D-glucosidase. The substrate, 4-methylumbelliferyl α-D-glucopyranoside, is non-fluorescent. In the presence of α-D-glucosidase, it is hydrolyzed to release glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU).[1][2][3] The rate of 4-MU production is directly proportional to the enzyme's activity and can be monitored by measuring the increase in fluorescence over time.
Q2: What are the optimal excitation and emission wavelengths for detecting 4-methylumbelliferone (4-MU)?
The fluorescence of 4-methylumbelliferone is pH-dependent.[3] Generally, the optimal excitation wavelength is in the range of 360-365 nm, and the emission wavelength is between 445-460 nm.[4][5][6] It is crucial to stop the enzymatic reaction with a high pH buffer (e.g., 0.2 M sodium carbonate) to maximize the fluorescence of the liberated 4-MU.[6][7]
Q3: How do I prepare the 4-MUG substrate solution?
4-Methylumbelliferyl α-D-glucopyranoside has low solubility in aqueous solutions.[8][9] To prepare a stock solution, it is recommended to first dissolve the substrate in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it to the final working concentration in the assay buffer.[8][9] Gentle warming or sonication may aid in dissolution.[8][10] Always protect the substrate solution from light to prevent photodegradation.[11]
Q4: Why is a 4-MU standard curve necessary?
A 4-MU standard curve is essential for converting the relative fluorescence units (RFU) measured by the instrument into the absolute amount (e.g., nanomoles) of product formed.[4][12][13] This allows for the accurate quantification and comparison of enzyme activity across different experiments and laboratories. It is recommended to generate a standard curve for each experiment to account for variations in instrument settings and reagent conditions.[4][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature.[14] - Use a fresh batch of enzyme.[14] - Verify the enzyme's activity with a known positive control. |
| Incorrect buffer pH | - The optimal pH for most α-glucosidases is around 6.8. Prepare a fresh buffer and verify its pH.[14] | |
| Substrate degradation | - Prepare fresh 4-MUG solution for each experiment as it can be unstable.[14] | |
| Incomplete cell lysis (for cell extracts) | - Ensure complete cell lysis to release the enzyme. Consider additional freeze-thaw cycles or the use of detergents like Triton X-100. | |
| High Background Fluorescence | Substrate contamination or spontaneous hydrolysis | - Run a "no-enzyme" control (containing only substrate and buffer) to measure the background fluorescence and subtract it from all readings.[14] |
| Autofluorescence from sample components | - Run a "no-substrate" control (containing only the enzyme/sample and buffer) to check for intrinsic fluorescence. | |
| Contaminated reagents or buffer | - Prepare fresh buffers and solutions using high-purity water and reagents.[14] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | - Calibrate pipettes regularly. Ensure accurate and consistent pipetting, especially for small volumes.[14] |
| Temperature fluctuations | - Maintain a constant and optimal temperature (e.g., 37°C) during the incubation period using a water bath or incubator.[1][14] | |
| Substrate precipitation | - Ensure the 4-MUG substrate is fully dissolved in the assay buffer. The use of DMSO or DMF for the stock solution can help.[8][9] | |
| Reaction not in linear range | - Perform a time-course experiment to determine the time frame where the reaction rate is linear.[12] - Enzyme concentration may be too high. Try diluting the enzyme sample. |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.[14]
-
4-MUG Substrate Stock Solution (e.g., 10 mM): Dissolve the required amount of 4-MUG in DMSO or DMF.[8][9] Store in small aliquots at -20°C, protected from light.[11]
-
4-MU Standard Stock Solution (e.g., 1 mM): Dissolve 4-methylumbelliferone in DMSO. Store in small aliquots at -20°C, protected from light.[4]
-
Stop Solution (0.2 M Sodium Carbonate): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M.[6]
Generation of 4-MU Standard Curve
-
Prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer to achieve a range of concentrations (e.g., 0-100 µM).
-
Add a fixed volume of each dilution to the wells of a black 96-well microplate.[1]
-
Add the stop solution to each well to ensure the pH is consistent with the assay's endpoint.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.[6]
-
Plot the fluorescence intensity (RFU) against the known 4-MU concentration to generate a standard curve.
α-Glucosidase Activity Assay
-
Add the enzyme sample (e.g., purified enzyme, cell lysate) to the wells of a black 96-well microplate.
-
Add the assay buffer to bring the total volume to a desired level (e.g., 50 µL).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.[1]
-
Initiate the reaction by adding the 4-MUG substrate solution to each well. The final substrate concentration should be optimized, but a starting point could be around its Km value.[1]
-
Incubate the plate at the controlled temperature, protected from light, for a predetermined time (ensure the reaction is within the linear range).[1]
-
Stop the reaction by adding the stop solution to each well.[1]
-
Measure the fluorescence at the same settings used for the standard curve.
-
Calculate the concentration of 4-MU produced using the standard curve and determine the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.[6]
Visualizations
Caption: Enzymatic cleavage of 4-MUG by α-D-glucosidase.
Caption: General workflow for the 4-MUG α-glucosidase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. promega.com [promega.com]
- 5. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. MUG [4-Methylumbelliferyl-beta-D-galactopyranoside] *CAS 6160-78-7* | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Methylumbelliferyl alpha-D-glucopyranoside (MUG) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in their 4-Methylumbelliferyl alpha-D-glucopyranoside (MUG) assays for α-glucosidase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MUG assay?
The MUG assay is a fluorometric method used to measure the activity of the α-glucosidase enzyme. The substrate, 4-Methylumbelliferyl α-D-glucopyranoside (MUG), is non-fluorescent. In the presence of α-glucosidase, MUG is hydrolyzed to release α-D-glucose and a highly fluorescent product, 4-Methylumbelliferone (4-MU).[1][2] The intensity of the fluorescence emitted by 4-MU is directly proportional to the α-glucosidase activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for 4-MU?
The fluorescence of 4-MU is pH-dependent. At a neutral to slightly alkaline pH (typically in the stop buffer), the optimal excitation wavelength is around 360-365 nm, and the emission wavelength is approximately 445-460 nm.[1][3] It is crucial to consult your instrument's specifications and optimize these settings.
Q3: Why is a stop solution used in this assay?
A high-pH stop solution, such as glycine-carbonate buffer, is added to terminate the enzymatic reaction.[4] This ensures that the fluorescence is measured at a fixed time point. Additionally, the alkaline environment enhances the fluorescence of the 4-MU product, thereby increasing the sensitivity of the assay.[4]
Q4: I'm having trouble dissolving the MUG substrate. What should I do?
4-Methylumbelliferyl α-D-glucopyranoside has limited solubility in aqueous buffers.[5] It is recommended to first dissolve the MUG powder in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.[1][5] This stock solution can then be diluted to the final working concentration in the assay buffer.
Troubleshooting Guide for Low Signal
Low or no fluorescence signal is a common issue in MUG assays. The following guide provides potential causes and step-by-step solutions to help you troubleshoot your experiment.
Problem 1: Sub-optimal Assay Conditions
Incorrect assay parameters can significantly reduce the signal.
-
Solution: Verify and optimize the following conditions:
-
pH: Ensure the reaction buffer pH is optimal for your specific α-glucosidase. Most lysosomal α-glucosidases have an acidic pH optimum.
-
Temperature: Incubate the reaction at the optimal temperature for the enzyme, typically 37°C.
-
Incubation Time: The incubation time may be too short for sufficient product formation. Try extending the incubation period. Conversely, if the signal is too high, you may need to decrease the incubation time.
-
Problem 2: Inactive or Insufficient Enzyme
The enzyme may have lost activity or be present at a very low concentration.
-
Solution:
-
Enzyme Storage and Handling: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions before each experiment.[6]
-
Increase Enzyme Concentration: If the enzyme concentration in your sample is low, consider concentrating the sample or increasing the amount of sample used in the assay.
-
Positive Control: Always include a positive control with a known active α-glucosidase to confirm that the assay components are working correctly.
-
Problem 3: Issues with Substrate or Product
Problems with the MUG substrate or the fluorescent product can lead to a low signal.
-
Solution:
-
Substrate Integrity: Ensure the MUG substrate has not degraded. Store the stock solution protected from light at -20°C.
-
Substrate Concentration: The substrate concentration might be too low and thus limiting the reaction rate. It is advisable to use a substrate concentration around the Michaelis constant (Km) of the enzyme.[7]
-
Fluorescence Quenching: Components in your sample, such as plant extracts containing phenolics, may quench the fluorescence of 4-MU.[8] To test for this, spike a known amount of 4-MU standard into your sample and measure the fluorescence. A lower than expected reading indicates quenching.
-
Problem 4: Incomplete Cell Lysis (for cell-based assays)
If you are measuring enzyme activity from cell lysates, incomplete lysis will result in a lower amount of enzyme being available for the reaction.
-
Solution:
-
Lysis Buffer: Ensure your lysis buffer is appropriate for your cell type. You may need to supplement it with a detergent like Triton™ X-100.
-
Lysis Method: A freeze-thaw cycle can improve lysis efficiency. Ensure thorough mixing after adding the lysis buffer.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 360 - 365 nm | Optimal for 4-MU at alkaline pH.[1][3] |
| Emission Wavelength | 445 - 460 nm | Optimal for 4-MU at alkaline pH.[1][3] |
| Incubation Temperature | 37°C | Verify the optimal temperature for your specific enzyme. |
| MUG Stock Solution | 5 - 50 mg/mL in DMSO | Prepare a concentrated stock to aid solubility.[1] |
| Final MUG Concentration | Varies (e.g., 0.1 - 2 mM) | Should be optimized based on the enzyme's Km value.[7][9] |
| Stop Solution pH | > 10 | An alkaline pH enhances 4-MU fluorescence.[10] |
Experimental Protocols
Protocol 1: Preparation of a 4-MU Standard Curve
A standard curve is essential for quantifying the amount of 4-MU produced in your assay.
-
Prepare a 1 mM 4-MU Stock Solution: Dissolve 4-Methylumbelliferone in DMSO.
-
Prepare a Dilution Series: Serially dilute the 4-MU stock solution in the assay's stop buffer to create a range of standards (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Measure Fluorescence: Transfer the standards to a 96-well black plate and measure the fluorescence at an excitation of ~365 nm and an emission of ~445 nm.
-
Plot the Standard Curve: Plot the fluorescence intensity (RFU) against the known 4-MU concentrations. Use the resulting linear equation to calculate the concentration of 4-MU in your experimental samples.
Protocol 2: General MUG Assay Workflow
-
Prepare Reagents: Prepare the assay buffer, MUG substrate working solution, enzyme/sample dilutions, and stop solution.
-
Set up the Reaction: In a black 96-well plate, add your sample or α-glucosidase standard.
-
Initiate the Reaction: Add the MUG substrate working solution to each well to start the reaction.
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Incubate: Incubate the plate at the optimal temperature for a defined period, protected from light.
-
Stop the Reaction: Add the high-pH stop solution to each well.
-
Measure Fluorescence: Read the fluorescence at an excitation of ~365 nm and an emission of ~445 nm.
-
Calculate Results: Use the 4-MU standard curve to determine the amount of product formed and calculate the enzyme activity.
Visualizations
Caption: Workflow for a typical this compound (MUG) assay.
Caption: A logical troubleshooting guide for low signal in MUG assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 10. Fluorescence polarisation activity-based protein profiling for the identification of deoxynojirimycin-type inhibitors selective for lysosomal retaining alpha- and beta-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylumbelliferone (4-MU) Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-methylumbelliferone (4-MU) in pH-dependent fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone (4-MU) and why is it used in fluorescence assays?
A1: 4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative that exhibits pH-dependent fluorescence.[1] It is widely used as a fluorogenic substrate in various enzymatic assays.[1] In its conjugated form (e.g., linked to a sugar or phosphate group), it is non-fluorescent. When an enzyme cleaves this conjugate, the free 4-MU is released, and its fluorescence can be measured to quantify enzyme activity.[2]
Q2: How does pH affect the fluorescence of 4-MU?
A2: The fluorescence of 4-MU is highly dependent on the pH of the solution. The hydroxyl group at the 7-position can be protonated (neutral form) or deprotonated (anionic or phenolate form). The anionic form, which is predominant at alkaline pH, is significantly more fluorescent.[1][3] The fluorescence intensity reaches its maximum at a pH of around 10.[3][4]
Q3: What are the optimal excitation and emission wavelengths for 4-MU?
A3: The optimal wavelengths for 4-MU fluorescence are pH-dependent. At a high pH (above 9), the excitation maximum is approximately 360-365 nm, and the emission maximum is around 445-450 nm.[1][2][5][6] At a low pH, the excitation maximum shifts to around 320 nm.[1][2]
Q4: Why is a "stop solution" often used in 4-MU-based assays?
A4: A stop solution, typically a high pH buffer such as 0.2 M sodium carbonate, is used for two main reasons.[7] First, it stops the enzymatic reaction by creating a pH environment that is often suboptimal for the enzyme. Second, and more importantly, it raises the pH of the solution to the optimal range for 4-MU fluorescence (around pH 10), thereby maximizing the fluorescent signal for sensitive detection.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during 4-MU-based fluorescence assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Incorrect pH: The final pH of the reaction mixture is not optimal for 4-MU fluorescence. | Ensure the stop solution is added and has a sufficiently high pH (e.g., pH 10-10.3) to maximize the fluorescence of the liberated 4-MU.[4][5] |
| Sub-optimal Wavelengths: The fluorometer is not set to the correct excitation and emission wavelengths. | For high pH conditions, use an excitation wavelength of ~360-365 nm and an emission wavelength of ~445-450 nm.[1][2][6] | |
| Enzyme Inactivity: The enzyme may be inactive due to improper storage or handling. | Verify the activity of the enzyme with a positive control. Ensure proper storage conditions as per the manufacturer's instructions. | |
| Substrate Degradation: The 4-MU substrate may have degraded. | Store the substrate protected from light and moisture. Prepare fresh substrate solutions for each experiment. | |
| High Background Fluorescence | Substrate Impurity: The 4-MU substrate may contain free 4-MU as an impurity. | Use a high-purity substrate. It's possible to work with vendors to obtain substrates with minimal background fluorescence.[5] |
| Autohydrolysis of Substrate: The substrate may be hydrolyzing non-enzymatically. | Run a "no-enzyme" blank control to measure the rate of autohydrolysis. If high, consider optimizing the assay pH or incubation time. | |
| Interfering Compounds: Components in the sample may be fluorescent at the measurement wavelengths. | Run a "no-substrate" control to check for background fluorescence from the sample itself. | |
| Inconsistent or Variable Readings | Photobleaching: Exposure of 4-MU to the excitation light for prolonged periods can cause a decrease in fluorescence. | Minimize the exposure time of the samples to the excitation light in the fluorometer. |
| Pipetting Errors: Inaccurate pipetting can lead to variability between replicates. | Ensure pipettes are properly calibrated and use careful pipetting techniques. | |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | Ensure all reaction components are at the same temperature and that the incubation is carried out at a constant, controlled temperature. |
Quantitative Data
The fluorescence properties of 4-methylumbelliferone are highly dependent on the pH of the environment.
Table 1: pH-Dependent Excitation and Emission Maxima of 4-Methylumbelliferone
| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) | Predominant Species |
| 1.97 - 6.72 | ~320 nm | ~445 nm | Neutral |
| 7.12 - 10.3 | ~360 nm | ~455 nm (decreases with increasing pH) | Anionic |
| > 9 | ~360 nm | ~449 nm | Anionic |
Data compiled from multiple sources.[1][2]
Table 2: Relative Fluorescence Intensity of 4-Methylumbelliferone at Different pH Values
| pH | Relative Fluorescence Intensity (Approximate) |
| < 6 | Minimal |
| 7.0 | Moderate |
| 9.0 - 10.0 | Maximum |
The fluorescence intensity at pH 10.3 can be approximately 100 times more intense than at pH 7.[3]
Experimental Protocols
Protocol 1: General Fluorometric Enzyme Assay using a 4-MU Substrate
This protocol provides a general workflow for measuring enzyme activity using a 4-methylumbelliferyl substrate.
-
Prepare a 4-MU Standard Curve:
-
Prepare a stock solution of 4-methylumbelliferone (e.g., 1 mM in DMSO or methanol).
-
Create a series of dilutions from the stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM).
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Add the stop solution to each standard to ensure the pH is consistent with the final assay conditions.
-
Measure the fluorescence of the standards using the appropriate excitation and emission wavelengths.
-
-
Enzyme Reaction:
-
In a microplate well, add the assay buffer. The buffer should be optimized for the specific enzyme being used.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the 4-methylumbelliferyl substrate.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time. The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Measure Fluorescence:
-
Add a high pH stop solution (e.g., 0.2 M sodium carbonate) to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.[7]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[1]
-
-
Calculate Enzyme Activity:
-
Subtract the fluorescence of a blank control (no enzyme) from the sample readings.
-
Use the 4-MU standard curve to convert the fluorescence intensity values to the concentration of the product formed.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.
-
Visualizations
Caption: pH-dependent equilibrium of 4-methylumbelliferone.
Caption: General workflow for a 4-MU-based enzyme assay.
References
Reducing background fluorescence in 4-Methylumbelliferyl alpha-D-glucopyranoside assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and resolve common issues encountered in 4-Methylumbelliferyl α-D-glucopyranoside (MUG) assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence in MUG assays?
High background fluorescence in MUG assays can originate from several sources:
-
Substrate Autohydrolysis: The MUG substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, releasing the fluorescent product 4-methylumbelliferone (4-MU) in the absence of enzymatic activity. Storing the substrate solution improperly can exacerbate this issue.[1]
-
Contamination: Contamination of reagents, buffers, or labware with fluorescent substances or interfering enzymes can lead to elevated background signals.
-
Autofluorescence of Assay Components: The MUG substrate itself can exhibit some intrinsic fluorescence.[2] Additionally, other components in the assay mixture, such as test compounds or biological extracts, may be autofluorescent at the excitation and emission wavelengths used for 4-MU detection.[3][4]
-
Incorrect pH: The fluorescence of 4-MU is highly pH-dependent, with optimal fluorescence occurring in alkaline conditions (pH 9-10.3).[5][6][7] Performing the final fluorescence reading at a neutral or acidic pH will result in a lower signal-to-noise ratio and can contribute to apparent background.
-
Light Scattering and Instrument Noise: Inadequate light shielding, scattering of excitation light, and electronic noise from the detector can increase background readings.[4] Using black microplates is recommended to minimize light scatter.[8]
Q2: How does pH affect the MUG assay, and what is the optimal pH for fluorescence measurement?
The pH has a critical impact on the MUG assay in two ways: enzyme activity and 4-MU fluorescence. The α-glucosidase enzyme has an optimal pH for its activity, which should be determined experimentally for the specific enzyme being used. However, the fluorescent product, 4-methylumbelliferone (4-MU), has very low fluorescence at acidic or neutral pH and exhibits maximum fluorescence at a pH of 9 to 10.3.[5][6][7] Therefore, it is crucial to stop the enzymatic reaction with a high pH buffer (e.g., glycine-carbonate or glycine-NaOH) to ensure maximal fluorescence of the product and, consequently, the highest sensitivity of the assay.[6][8]
Q3: My MUG substrate is difficult to dissolve. What is the recommended procedure for solubilization?
4-Methylumbelliferyl α-D-glucopyranoside can be challenging to dissolve in aqueous buffers.[9][10][11] Here are some recommendations:
-
Use of Organic Solvents: For a stock solution, dissolve the MUG substrate in an organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before diluting it to the final concentration in the assay buffer.[9]
-
Heating: Gentle heating in a water bath (e.g., at 42°C) can aid in the dissolution of the substrate in the buffer.[9][10]
-
Fresh Preparation: It is recommended to prepare the substrate solution fresh for each experiment to avoid potential precipitation or degradation over time.[10]
Q4: Can my test compounds interfere with the MUG assay?
Yes, test compounds can interfere with the MUG assay in several ways:
-
Fluorescence Interference: The compounds themselves may be fluorescent at the excitation and emission wavelengths of 4-MU (excitation ~360 nm, emission ~445 nm), leading to a false-positive signal.[12]
-
Enzyme Inhibition or Activation: The compounds may directly inhibit or activate the α-glucosidase enzyme, which is often the subject of study.
-
Light Absorption: If the compounds absorb light at the excitation or emission wavelengths (inner filter effect), they can quench the fluorescence of 4-MU, leading to a false-negative result.
It is essential to include proper controls, such as wells containing the test compound without the enzyme and wells with the test compound and the fluorescent product 4-MU, to assess for potential interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Autohydrolysis | Prepare fresh MUG substrate solution for each experiment. Store the stock solution in small aliquots at -20°C.[1] Run a "no enzyme" control to measure the background from the substrate. | Reduced fluorescence in the "no enzyme" control wells. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers. Use fresh pipette tips for each reagent. | Lower and more consistent background readings across the plate. |
| Autofluorescence of Test Compounds | Run a control with the test compound in the assay buffer without the enzyme. If fluorescent, try to find alternative detection wavelengths or use a different assay. | Identification of interfering compounds. |
| Incorrect Stop Buffer pH | Ensure the stop buffer has a pH between 9 and 10.3.[5][7] Verify the pH of the final reaction mixture after adding the stop solution. | Maximized signal from the enzymatic reaction and a better signal-to-noise ratio. |
| Sub-optimal Plate Choice | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and light scattering.[8] | Reduced background and improved consistency. |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Verify the storage conditions and age of the enzyme. Test the enzyme activity with a known positive control. | Restoration of the expected enzymatic activity. |
| Incorrect Assay Buffer pH | Optimize the pH of the reaction buffer for the specific α-glucosidase being used. This may differ from the optimal pH for 4-MU fluorescence. | Increased enzyme activity and a stronger fluorescent signal. |
| Sub-optimal Substrate Concentration | Determine the optimal MUG concentration (e.g., around the Km value) for your enzyme to ensure the reaction is not substrate-limited. | An increased rate of product formation and a stronger signal. |
| Fluorescence Reading at Incorrect pH | Ensure a high pH stop solution is added to raise the final pH to 9-10.3 before reading the fluorescence.[6][8] | A significant increase in the fluorescence intensity of the generated 4-MU. |
| Inhibitors Present in the Sample | If using biological samples, they may contain endogenous inhibitors.[13] Dilute the sample or use a purification step to remove potential inhibitors. | Increased enzymatic activity and a detectable signal. |
Data Presentation
Table 1: pH Dependence of 4-Methylumbelliferone (4-MU) Fluorescence
| pH | Relative Fluorescence Intensity (%) | Excitation Max (nm) | Emission Max (nm) |
| < 6.0 | Minimal | ~320 | ~450 |
| 7.0 | ~1 | ~360 | ~450 |
| 9.0 - 10.3 | 100 | ~360 | ~445 |
| > 11.0 | Decreasing | ~360 | ~445 |
Note: The fluorescence intensity at pH 10.3 is approximately 100 times more intense than at pH 7.4.[7] The fluorescence is stable for at least 12 hours at pH 10.32, but stability decreases rapidly at pH 11.76.[7]
Experimental Protocols
Key Experiment: Standard MUG Assay Protocol for α-Glucosidase
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the α-glucosidase activity (e.g., citrate-phosphate buffer).
-
MUG Substrate Stock Solution: Dissolve 4-Methylumbelliferyl α-D-glucopyranoside in DMSO or DMF to a concentration of 10 mM. Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the MUG stock solution in the assay buffer to the desired final concentration (e.g., 2 mM for a final assay concentration of 1 mM). Prepare this solution fresh.
-
Enzyme Solution: Dilute the α-glucosidase enzyme in the assay buffer to the desired concentration.
-
Stop Solution: Prepare a high pH buffer, such as 0.2 M Glycine-NaOH, pH 10.3.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the assay buffer to each well of a black, opaque-walled 96-well plate.[8]
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
For inhibitor screening, add 25 µL of the test compound at various concentrations. For controls, add 25 µL of the vehicle.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Incubate the plate at the optimal temperature, protected from light, for a set period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~445 nm.
-
Visualizations
Caption: Workflow for a typical 4-Methylumbelliferyl α-D-glucopyranoside assay.
Caption: Enzymatic cleavage of MUG to the fluorescent product 4-MU.
Caption: Common sources contributing to high background fluorescence in MUG assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved MUG fluorescent assay for the determination of GUS activity within transgenic tissue of woody plants - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylumbelliferyl alpha-D-glucopyranoside solubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) in aqueous buffers. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Troubleshooting Guide
Q1: My 4-MUG is not dissolving in my aqueous buffer. What should I do?
A1: This is a common issue as 4-MUG has limited solubility in aqueous solutions. Here are several troubleshooting steps you can take:
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Use a Co-solvent: The most effective method is to first dissolve the 4-MUG in a small amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to create a concentrated stock solution.[1][2][3] You can then dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Warming: Gently warming the solution can aid in dissolution.[4] However, be cautious with temperature as excessive heat can degrade the compound.
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution in the buffer.[4]
-
pH Adjustment: The pH of the buffer can influence the solubility of 4-MUG. While specific data on the pH-solubility profile of 4-MUG is limited, you can empirically test slight adjustments to your buffer's pH to see if it improves solubility.
Q2: I've prepared a 4-MUG solution, but now I see precipitation. What caused this?
A2: Precipitation of 4-MUG after initial dissolution can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, which is unstable and can lead to precipitation over time.
-
Temperature Changes: If you warmed the solution to dissolve the 4-MUG, allowing it to cool to room temperature or lower can cause the compound to precipitate out.
-
High Concentration of Co-solvent: While a co-solvent is helpful, using too high a percentage in your final assay volume can lead to insolubility of other buffer components or affect your enzyme's activity. It is crucial to keep the final concentration of the organic solvent as low as possible.[5][6][7][8]
-
Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds like 4-MUG.
Q3: What is the maximum concentration of DMSO I can use in my enzyme assay?
A3: The tolerance of enzymes to organic solvents like DMSO varies. It is recommended to keep the final concentration of DMSO in your assay below 1% to avoid significant effects on enzyme activity.[6][9] However, some assays may tolerate up to 2.5%.[5] It is best to perform a solvent tolerance test for your specific enzyme and assay conditions to determine the maximum allowable DMSO concentration.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 4-MUG in different solvents?
A1: The solubility of 4-MUG varies significantly between organic and aqueous solvents. Please refer to the data table below for a summary of known solubility values.
Q2: Can I prepare a stock solution of 4-MUG in water?
A2: While it is possible to dissolve 4-MUG in water to some extent, achieving high concentrations for a stock solution is difficult due to its limited aqueous solubility.[1] Preparing a stock solution in a suitable organic solvent like DMSO is the recommended and more reliable method.
Q3: How should I store my 4-MUG stock solution?
A3: 4-MUG stock solutions, especially when dissolved in an organic solvent, should be stored at -20°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: My 4-MUG powder is off-white. Is it still usable?
A4: Yes, 4-MUG is typically a white to off-white crystalline solid. A slight off-white color does not necessarily indicate degradation. However, if you have concerns about the purity, it is always best to consult the manufacturer's certificate of analysis.
Quantitative Data Summary
The following table summarizes the known solubility of 4-Methylumbelliferyl α-D-glucopyranoside in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 | ~147.8 | A common solvent for preparing concentrated stock solutions.[3][10] |
| N,N-Dimethylformamide (DMF) | 5 | ~14.8 | Another organic solvent option for stock solutions.[10] |
| Water | 1.7 | 5 | This is a reported working concentration for enzyme assays, not necessarily the solubility limit.[1] |
| 0.2 M Sodium Citrate-Phosphate Buffer | 1.7 | 5 | A reported working concentration for enzyme assays.[1] |
Note: The solubility in aqueous buffers can be influenced by pH, temperature, and buffer composition.
Experimental Protocol: Preparation of a 4-MUG Working Solution
This protocol describes a general method for preparing a 4-MUG working solution for use in an α-glucosidase assay.
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh out the desired amount of 4-MUG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw the 4-MUG stock solution if it was stored frozen.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay buffer.
-
Add the calculated volume of the 4-MUG stock solution to the appropriate volume of the pre-warmed assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.
-
Immediately vortex the working solution to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 1%) to minimize its effect on the enzyme.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of 4-MUG or slightly increase the percentage of DMSO (while staying within the enzyme's tolerance).
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Interference with 4-Methylumbelliferyl α-D-glucopyranoside (MUG) Fluorescence
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Methylumbelliferyl α-D-glucopyranoside (MUG) in fluorescence-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate compound interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in MUG-based fluorescence assays?
A1: Compound interference in MUG assays occurs when a test compound alters the fluorescence signal independently of the enzyme activity being measured. This can lead to false positive or false negative results. The two primary mechanisms of interference are the compound's intrinsic fluorescence (autofluorescence) and its ability to reduce the fluorescence of the product, 4-methylumbelliferone (4-MU), a phenomenon known as fluorescence quenching.[1]
Q2: What is autofluorescence and how can it affect my MUG assay?
A2: Autofluorescence is the natural emission of light by a compound upon excitation.[2] If a test compound is autofluorescent at the excitation and emission wavelengths used for 4-MU (typically Ex: ~360 nm, Em: ~450 nm), it can artificially increase the measured fluorescence, leading to an underestimation of enzyme inhibition (a false negative).[3][4] In high-throughput screening, a significant portion of "active" compounds in assays using the blue fluorescence window of 4-MU can be attributed to autofluorescence.[3][4]
Q3: What is fluorescence quenching and how does it impact my results?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] Test compounds can quench the fluorescence of the enzymatic product, 4-MU, leading to a lower-than-expected signal. This can be misinterpreted as enzyme inhibition, resulting in a false positive. Flavonoids are a notable class of compounds that have been shown to be strong quenchers of 4-MU fluorescence.[5]
Q4: How does pH affect the fluorescence of 4-methylumbelliferone (4-MU)?
A4: The fluorescence of 4-MU is highly pH-dependent. The excitation maximum shifts from around 320 nm in acidic conditions to 360 nm in basic conditions (pH > 9).[6] The emission maximum is typically in the range of 445-450 nm.[6] To ensure maximal and stable fluorescence, it is common practice to stop the enzymatic reaction by adding a high pH buffer (e.g., pH 10.3-10.7).[7][8] Inconsistent pH between wells can be a significant source of variability.
Q5: My negative control (substrate only, no enzyme) shows a high background signal. What could be the cause?
A5: A high background signal in the absence of an enzyme can be due to several factors:
-
Substrate Instability: The MUG substrate may be undergoing spontaneous hydrolysis, releasing 4-MU. This can be exacerbated by improper storage or buffer conditions. It is recommended to prepare fresh substrate solutions and store stock solutions appropriately (e.g., at -20°C).[9][10]
-
Contaminated Reagents: The buffer or other assay components may be contaminated with a fluorescent substance. Using high-purity water and reagents is crucial.[9]
-
Autofluorescence of Assay Components: The microplate or other reagents might have some intrinsic fluorescence. It is advisable to use black, opaque microplates to minimize background and light scatter.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or very low enzyme activity | Inactive enzyme | Ensure the enzyme is stored correctly and has not expired. Test with a new batch if necessary.[9] |
| Incorrect buffer pH | Verify the pH of your assay buffer is optimal for the specific α-glucosidase being used (often around pH 6.8-7.0).[9][12] | |
| Presence of inhibitors in reagents | Use high-purity water and reagents. Ensure all labware is thoroughly cleaned. Some compounds to avoid include those containing thiols, various metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), and detergents like SDS and Triton™ X-100.[12] | |
| High variability between replicate wells | Inconsistent pipetting | Calibrate pipettes regularly and ensure proper technique.[9] |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath for all incubation steps.[9] | |
| pH variation | Ensure the stop solution is added consistently and mixes thoroughly in all wells. | |
| Apparent inhibition by a test compound | Fluorescence quenching | Perform a quencher control experiment by adding the compound to a known concentration of 4-MU. A decrease in fluorescence indicates quenching. |
| Compound precipitation | Visually inspect the wells for any precipitate. Turbidity can scatter light and affect readings. Consider checking the solubility of the compound in the assay buffer. | |
| Apparent activation by a test compound | Autofluorescence of the compound | Measure the fluorescence of the test compound in the assay buffer without the MUG substrate. A significant signal indicates autofluorescence. |
Quantitative Data on Interfering Compounds
The following table summarizes data on flavonoids, a class of compounds known to quench the fluorescence of 4-methylumbelliferone (4-MU). The Stern-Volmer quenching constant (Ksv) indicates the efficiency of quenching; a higher value signifies a stronger quencher.
| Compound Class | Compound | Stern-Volmer Quenching Constant (Ksv) M⁻¹ |
| Isoflavones | Formononetin | 2.05 x 10⁴ |
| Biochanin A | 1.83 x 10⁴ | |
| Prunetin | 1.69 x 10⁴ | |
| Genistein | 1.62 x 10⁴ | |
| Daidzein | 1.35 x 10⁴ | |
| Flavanones | Naringenin | 1.25 x 10⁴ |
| Hesperetin | 1.08 x 10⁴ | |
| Data extracted from a study on flavonoid interference in neuraminidase inhibition assays, which also use a 4-MU-based substrate.[5] |
Experimental Protocols
Protocol for Identifying Compound Interference in a MUG-based Assay
This protocol outlines the necessary controls to determine if a test compound is interfering with the assay through autofluorescence or fluorescence quenching.
Materials:
-
Test compound stock solution
-
α-glucosidase enzyme
-
4-Methylumbelliferyl α-D-glucopyranoside (MUG) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.7)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Ex: ~360 nm, Em: ~450 nm)
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare serial dilutions of the 4-MU standard in assay buffer.
-
Add the stop solution to each dilution.
-
Measure the fluorescence to generate a standard curve of fluorescence intensity versus 4-MU concentration.
-
-
Set up Control and Test Wells: Prepare the following in triplicate in your 96-well plate:
-
Blank: Assay buffer only.
-
Enzyme Activity Control (No Compound): Enzyme + MUG substrate in assay buffer.
-
Compound Autofluorescence Control: Test compound in assay buffer (no enzyme or MUG).
-
Compound Quenching Control: Test compound + a known concentration of 4-MU standard in assay buffer (no enzyme or MUG). The concentration of 4-MU should be in the linear range of your standard curve.
-
Test Sample: Enzyme + Test compound + MUG substrate in assay buffer.
-
-
Enzymatic Reaction:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to all wells.
-
-
Measure Fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Assess Autofluorescence: Subtract the fluorescence of the blank from the "Compound Autofluorescence Control". If this value is significant compared to the "Enzyme Activity Control", the compound is autofluorescent.
-
Assess Quenching: Compare the fluorescence of the "Compound Quenching Control" to a well containing only the 4-MU standard (from your standard curve preparation) with an equivalent amount of solvent. A significant decrease in fluorescence indicates quenching.
-
Correct for Interference: If interference is observed, the data from the "Test Sample" will need to be corrected. For autofluorescence, subtract the signal from the "Compound Autofluorescence Control". Correcting for quenching is more complex and may require applying a correction factor derived from the quenching control data.
-
Visualizations
Caption: Workflow for identifying compound interference.
Caption: Troubleshooting logic for unexpected MUG assay results.
References
- 1. Structural and spectroscopic characterization of 4-methylumbelliferone: a combined experimental and computational study | International Journal of Current Research [journalcra.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
How to prepare a stable stock solution of 4-Methylumbelliferyl alpha-D-glucopyranoside
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for preparing stable stock solutions of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for α-glucosidase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylumbelliferyl α-D-glucopyranoside and what is it used for?
4-Methylumbelliferyl α-D-glucopyranoside (also referred to as 4-MU-α-D-Glc or α-MUG) is a fluorogenic substrate used for the identification, characterization, and kinetic analysis of α-glucosidase activity.[1][2] The enzyme cleaves the substrate, releasing the highly fluorescent moiety 4-methylumbelliferone (4-MU), which can be measured to quantify enzyme activity.[3] It is commonly used in assays for lysosomal storage disorders like Pompe's disease.[1][3]
Q2: What is the best solvent for preparing a concentrated stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution due to the high solubility of 4-MUG in it.[2][3] Other organic solvents like Dimethylformamide (DMF) and pyridine can also be used, but DMSO generally offers the best solubility.[2][3][4] Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility and is not recommended for high-concentration stocks.[4]
Q3: How should I store the solid powder and the prepared stock solution?
The storage conditions for the solid and dissolved forms of 4-MUG are different to ensure long-term stability.
-
Solid Powder: The un-dissolved powder should be stored at -20°C for maximum stability, where it can last for at least four years.[2][3][5] Some suppliers may ship the product at room temperature, but long-term storage should be at -20°C.[3]
-
Stock Solution: Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored at -20°C or, for longer-term storage (e.g., over a month), at -80°C.[6]
Q4: Can I dissolve 4-MUG directly in my aqueous assay buffer?
Directly dissolving 4-MUG in aqueous buffers is difficult and often results in an incomplete-solubilized solution, especially at concentrations like 1.5 mM.[4] The recommended procedure is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer immediately before the experiment.
Q5: What is the stability of 4-MUG in an aqueous working solution?
Aqueous solutions of similar 4-methylumbelliferyl glycosides are known to decompose at room temperature and should be prepared fresh daily.[7][8] It is advisable to prepare the final working dilution in your aqueous buffer just prior to starting the enzymatic assay to ensure accurate and reproducible results.
Data Summary Tables
Table 1: Solubility of 4-Methylumbelliferyl α-D-glucopyranoside
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [2][3] |
| Pyridine | 50 mg/mL | [2][5] |
| Dimethylformamide (DMF) | 5 - 20 mg/mL | [2][3] |
| Aqueous Buffer | Very low solubility | [4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution (in DMSO) | -20°C | ~1 month | [6] |
| Stock Solution (in DMSO) | -80°C | ~6 months | [6] |
| Working Solution (Aqueous) | Room Temperature | Prepare fresh daily | [7][8] |
Experimental Protocol: Preparing a 50 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a stable, high-concentration stock solution of 4-MUG.
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside powder (e.g., Molecular Weight: 338.31 g/mol )[1]
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the container of 4-MUG powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of 4-MUG powder in an appropriate tube. For a 50 mg/mL stock, you would weigh 50 mg of the powder.
-
Solvent Addition: Add the calculated volume of DMSO to the powder. To prepare a 50 mg/mL solution with 50 mg of powder, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[2] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Storage: Immediately place the aliquots in a freezer set to -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Powder does not dissolve completely in DMSO. | 1. Solution is supersaturated.2. DMSO has absorbed moisture, reducing its solvating power.[9]3. Insufficient mixing. | 1. Ensure you are not exceeding the solubility limit (50 mg/mL).2. Use fresh, anhydrous, or high-purity grade DMSO.3. Vortex for a longer duration. Gentle warming (37°C) or sonication can also aid dissolution.[10] |
| Precipitate forms when diluting the DMSO stock in aqueous buffer. | 1. The final concentration in the aqueous buffer is too high, exceeding the compound's aqueous solubility.2. The DMSO concentration in the final working solution is too low to maintain solubility. | 1. Ensure the final concentration of 4-MUG in the assay buffer is low enough to be soluble. Perform serial dilutions if necessary.2. Check if the percentage of DMSO in the final solution is sufficient to keep the substrate dissolved. Most enzyme assays tolerate a low final percentage of DMSO (typically <1-5%). |
| High background fluorescence in the assay. | 1. The 4-MUG stock solution has started to degrade, releasing the fluorescent 4-MU product.2. Contamination of reagents or labware. | 1. Always use a freshly thawed aliquot of the stock solution. Avoid using stock solutions that have been repeatedly frozen and thawed or stored improperly.2. Use high-purity reagents and sterile, clean labware. Run a "no enzyme" control to measure background fluorescence. |
Visual Workflow and Diagrams
Workflow for Preparing 4-MUG Stock Solution
References
- 1. goldbio.com [goldbio.com]
- 2. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. α-glucosidase substrate, fluorogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]
Technical Support Center: 4-Methylumbelliferone (4-MU) Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-methylumbelliferone (4-MU) and its derivatives in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylumbelliferone (4-MU) and why is it used in fluorescence assays?
4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative that is widely used as a fluorescent indicator and a fluorogenic substrate for various enzymes.[1][2][3] In its esterified or glycosylated form, it is non-fluorescent.[4] Upon enzymatic cleavage, 4-MU is released and exhibits strong blue fluorescence under UV light, with excitation and emission maxima that are pH-dependent.[4][5] This property allows for the sensitive and quantitative measurement of enzyme activity.[4]
Q2: What are the optimal excitation and emission wavelengths for 4-MU?
The fluorescence of 4-MU is highly dependent on pH. At a pH above 9, the optimal excitation wavelength is approximately 360-365 nm, and the emission wavelength is around 445-460 nm.[6] In acidic conditions, the fluorescence is significantly lower.
Q3: Why is a "stop solution" used in 4-MU based enzymatic assays?
A stop solution, typically a high-pH buffer such as 0.2 M sodium carbonate, is added to terminate the enzymatic reaction.[1][4][6] This serves a dual purpose: it stops the enzyme activity and, more importantly, it raises the pH of the solution to an alkaline range (pH > 10), which maximizes the fluorescence of the liberated 4-MU, thereby increasing the sensitivity of the assay.[1]
Q4: My fluorescence signal is weak or non-existent. What are the possible causes?
Several factors can lead to a weak or absent fluorescence signal:
-
Incorrect pH: The fluorescence of 4-MU is significantly lower in neutral or acidic conditions. Ensure the final pH of your reaction mixture after adding the stop solution is above 9.
-
Substrate degradation: 4-MU and its derivatives can be sensitive to light and hydrolysis, especially at room temperature.[6][7] Store stock solutions protected from light and at the recommended temperature.[4][6]
-
Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Insufficient incubation time: The enzymatic reaction may not have proceeded long enough to generate a detectable amount of 4-MU.
-
Instrument settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for 4-MU.
Q5: I am observing high background fluorescence in my negative controls. What could be the cause?
High background fluorescence can arise from several sources:
-
Spontaneous substrate hydrolysis: Some 4-MU substrates can hydrolyze non-enzymatically, especially at alkaline pH or elevated temperatures.[7] Prepare fresh substrate solutions and run a "substrate-only" control to quantify and subtract this background.
-
Contaminated reagents: Buffers or other reagents may contain fluorescent impurities. Use high-purity reagents and water.
-
Autofluorescence: The microplate itself or other components in the assay mixture may be autofluorescent at the wavelengths used for 4-MU detection. Using black, opaque-walled plates designed for fluorescence assays can minimize this.[8]
Troubleshooting Guide: Fluorescence Quenching
Fluorescence quenching is a common issue in 4-MU assays, leading to an underestimation of the true signal. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[9]
Issue 1: Decreased fluorescence intensity with increasing 4-MU concentration.
-
Problem: This is likely due to the inner filter effect or self-quenching . At high concentrations, 4-MU molecules can absorb the excitation light intended for other 4-MU molecules (primary inner filter effect) or reabsorb the emitted fluorescence (secondary inner filter effect).[5][10][11][12]
-
Solution:
-
Work within the linear range of the assay. Perform a standard curve with known concentrations of 4-MU to determine the concentration range where fluorescence is directly proportional to the concentration.[5]
-
If high concentrations are unavoidable, mathematical correction factors can be applied, although this is more complex.[5][13]
-
Issue 2: The presence of a test compound in my assay reduces the 4-MU fluorescence.
-
Problem: The test compound may be acting as a quencher . This can occur through several mechanisms, broadly classified as static or dynamic quenching.[14][15]
-
Troubleshooting Steps:
-
Run a quencher control: Prepare a sample with a known concentration of 4-MU and add the test compound. A decrease in fluorescence compared to a control without the test compound indicates quenching.
-
Perform a Stern-Volmer analysis: This involves measuring the fluorescence intensity of 4-MU at a fixed concentration in the presence of varying concentrations of the potential quencher. A plot of the ratio of fluorescence intensities in the absence (I₀) and presence (I) of the quencher versus the quencher concentration ([Q]) can help determine the type of quenching and the quenching constant (KSV).[17][18][19][20]
-
A linear Stern-Volmer plot is often indicative of a single type of quenching mechanism (either static or dynamic).[20]
-
-
Measure fluorescence lifetime: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching does not.[14] This is a definitive way to distinguish between the two mechanisms.
-
Issue 3: My results are not reproducible.
-
Problem: In addition to the factors mentioned above, lack of reproducibility can be caused by:
-
Photobleaching: Exposure to the excitation light can lead to the irreversible destruction of the 4-MU fluorophore.[4] Minimize the exposure time of the samples to the excitation light.
-
Temperature fluctuations: Quenching rates can be temperature-dependent.[16] Ensure that all experiments are conducted at a consistent temperature.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentrations of reactants. Use calibrated pipettes and proper technique.[2]
-
Quantitative Data
Table 1: Photophysical Properties of 4-Methylumbelliferone
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~360-365 nm | pH > 9 |
| ~320 nm | Low pH | |
| Emission Maximum (λem) | ~445-460 nm | pH > 9 |
| Molar Extinction Coefficient (ε) | Not consistently available | |
| Quantum Yield (Φf) | Not consistently available |
Note: The exact photophysical properties can vary depending on the solvent and specific buffer conditions.
Experimental Protocols
Protocol 1: General Enzymatic Assay using a 4-MU Substrate
This protocol provides a general workflow for measuring the activity of an enzyme (e.g., β-glucuronidase) using a 4-MU-based substrate in a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme of interest (e.g., 50 mM sodium phosphate, pH 7.0 for GUS).[1]
-
Substrate Stock Solution: Dissolve the 4-MU substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide - MUG) in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM MUG).[1] Prepare this solution fresh before each experiment.
-
Stop Solution: Prepare a 0.2 M sodium carbonate solution in deionized water.[1][4]
-
4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO. Store at -20°C, protected from light.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer.
-
In a separate set of wells on the 96-well plate, add a fixed volume of each standard dilution and the same volume of stop solution as will be used in the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Add your enzyme sample (e.g., cell lysate, purified enzyme) to the wells of a black, opaque 96-well plate.
-
Initiate the reaction by adding the working substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[1]
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Use the standard curve to convert the fluorescence readings of your samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.[1]
-
Visualizations
Caption: A flowchart for troubleshooting low fluorescence signals in 4-MU assays.
Caption: A typical workflow for a fluorometric enzyme assay using a 4-MU substrate.
Caption: Signaling pathway showing the inhibition of hyaluronic acid synthesis by 4-MU.[21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. static.horiba.com [static.horiba.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 20. edinst.com [edinst.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the correct excitation and emission wavelengths for 4-methylumbelliferone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-methylumbelliferone (4-MU) in fluorescence-based experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your assays.
Understanding 4-MU Fluorescence: The Critical Role of pH
The fluorescence of 4-methylumbelliferone is highly dependent on the pH of its environment. The molecule exists in two forms: a protonated, non-fluorescent form at acidic to neutral pH, and a deprotonated, highly fluorescent anionic form at alkaline pH.[1][2] This pH sensitivity is a critical factor in experimental design, as maximal fluorescence intensity is achieved at a pH of 10 or higher.[2][3] The pKa of the 7-hydroxyl group, which is responsible for this change, is approximately 7.79.[2][4]
Quantitative Data: pH-Dependent Excitation and Emission Wavelengths
For accurate and sensitive detection, it is crucial to use the optimal excitation and emission wavelengths for 4-MU, which vary with pH. The following table summarizes the key spectral properties of 4-methylumbelliferone under different pH conditions.
| pH Condition | Predominant Form | Excitation Maximum (λex) | Emission Maximum (λem) |
| Acidic to Neutral (pH < 7.5) | Protonated (Neutral) | ~320 nm | ~445-455 nm |
| Alkaline (pH > 9) | Deprotonated (Anionic) | ~360-365 nm | ~445-450 nm |
Data compiled from multiple sources.[1][3][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using 4-MU.
Q1: Why is my fluorescence signal weak or absent?
Possible Causes and Solutions:
-
Incorrect pH: The most common cause of low fluorescence is suboptimal pH. The fluorescence of 4-MU is significantly lower at neutral or acidic pH.[6]
-
Incorrect Wavelength Settings: Using incorrect excitation or emission wavelengths will lead to poor signal detection.
-
Reagent Degradation: 4-MU solutions can degrade over time, especially when exposed to light.
-
Solution: Prepare fresh 4-MU stock solutions and store them protected from light at 4°C.[7]
-
-
Insufficient Enzyme Activity: In enzymatic assays, a low signal may indicate a problem with the enzyme itself.
-
Solution: Verify the activity of your enzyme using a positive control. Ensure the assay buffer and incubation conditions are optimal for your specific enzyme.[1]
-
Q2: I'm observing high background fluorescence. What can I do?
Possible Causes and Solutions:
-
Substrate Autohydrolysis: The 4-MU-conjugated substrate may be hydrolyzing spontaneously, releasing free 4-MU.
-
Solution: Run a "no-enzyme" or "substrate only" blank to quantify the level of autohydrolysis. Subtract this background from your experimental readings.[1]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Solution: Test each component of your assay individually for fluorescence. Use high-purity reagents and water.
-
-
Sample Matrix Interference: Components in your sample (e.g., cell lysates, tissue homogenates) may be autofluorescent.
-
Solution: Include a "sample only" control (without the 4-MU substrate) to measure and subtract the intrinsic fluorescence of your sample.
-
Q3: My results are not reproducible. What are the potential sources of variability?
Possible Causes and Solutions:
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of concentrated enzyme or substrate solutions, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes to minimize well-to-well variations.[9]
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure consistent and accurate incubation temperatures for all samples.
-
-
Photobleaching: Exposure of 4-MU to the excitation light for prolonged periods can cause the fluorescence to fade.
-
Solution: Minimize the exposure time of your samples to the excitation source in the fluorometer.
-
Frequently Asked Questions (FAQs)
What is the optimal pH for measuring 4-MU fluorescence? The optimal pH for maximizing the fluorescence signal of 4-MU is 9.0 or higher.[6] The fluorescence intensity at pH 10.3 is approximately 100 times greater than at pH 7.4.[2]
How should I prepare and store 4-MU stock solutions? 4-MU is soluble in methanol (with heating) and DMSO.[2][4] Prepare a concentrated stock solution and store it at 4°C, protected from light.[7] For experiments, dilute the stock solution in the appropriate buffer immediately before use.
Can other compounds in my sample interfere with the fluorescence measurement? Yes, compounds that absorb light at the excitation or emission wavelengths of 4-MU can cause an "inner filter effect," leading to artificially low fluorescence readings.[10] Additionally, some compounds can act as fluorescence quenchers.[11] It is important to run appropriate controls to account for these potential interferences.
Experimental Protocols
Fluorometric Enzyme Assay Using a 4-MU Derivative
This protocol provides a general workflow for measuring enzyme activity (e.g., β-glucuronidase) using a 4-methylumbelliferyl-based substrate.
Materials:
-
Enzyme solution
-
4-Methylumbelliferyl substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide)
-
Assay buffer (optimized for the specific enzyme)
-
4-Methylumbelliferone (for standard curve)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Enzyme Reaction:
-
In a microplate well, add the assay buffer.
-
Add the enzyme solution.
-
To initiate the reaction, add the 4-methylumbelliferyl substrate.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
-
Stop the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction and raise the pH to maximize fluorescence.[1]
-
-
Measure Fluorescence:
-
Calculate Enzyme Activity:
-
Subtract the fluorescence of a blank (no enzyme) from the sample readings.
-
Use the 4-MU standard curve to convert the fluorescence intensity to the amount of product formed.[1]
-
Calculate the enzyme activity, typically expressed as units per milligram of protein or per volume of sample.
-
Visualizations
Caption: pH's effect on 4-MU's form and fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. content.protocols.io [content.protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Validation of Alpha-Glucosidase Assays: 4-Methylumbelliferyl α-D-glucopyranoside vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assay methods for the enzyme alpha-glucosidase, with a focus on the validation of the highly sensitive fluorogenic substrate, 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG). We will objectively compare its performance against the commonly used chromogenic substrate, 4-nitrophenyl α-D-glucopyranoside (pNPG), and natural substrates, supported by experimental data. Detailed experimental protocols and validation parameters are provided to assist researchers in selecting and implementing the most suitable assay for their specific needs, from basic research to high-throughput screening for drug discovery.
Executive Summary
The selection of an appropriate substrate is critical for the development of a robust and reliable alpha-glucosidase assay. While pNPG has been a long-standing and cost-effective choice, the fluorogenic substrate 4-MUG offers significantly higher sensitivity, making it ideal for applications involving low enzyme concentrations or the screening of subtle inhibitors.[1] Natural substrates, such as maltose, provide greater physiological relevance but often require more complex coupled-enzyme assay setups. This guide will delve into the quantitative performance, validation parameters, and detailed protocols for each of these methods to facilitate an informed decision-making process.
Performance Comparison of Alpha-Glucosidase Substrates
The choice of substrate directly impacts key assay performance characteristics such as sensitivity, dynamic range, and susceptibility to interference. The following table summarizes the key features of 4-MUG, pNPG, and a representative natural substrate, maltose.
| Feature | 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | 4-Nitrophenyl α-D-glucopyranoside (pNPG) | Maltose (with Glucose Oxidase) |
| Detection Method | Fluorometric (Ex: ~360 nm, Em: ~450 nm) | Colorimetric (405 nm) | Colorimetric (e.g., 510 nm) |
| Sensitivity | Very High | Moderate | High |
| Advantages | Excellent for low enzyme concentrations and HTS | Cost-effective, well-established | High physiological relevance |
| Disadvantages | Potential for quenching by colored compounds, pH-dependent fluorescence | Lower sensitivity, interference from colored compounds | Indirect detection, more complex protocol, potential for interference with coupling enzymes |
Quantitative Data Summary
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters for characterizing the interaction between alpha-glucosidase and its substrates. The following table presents a compilation of kinetic data from various studies. It is important to note that direct comparison should be made with caution as experimental conditions such as enzyme source, pH, and temperature can significantly influence these values.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| 4-MUG | - | Data not readily available in direct comparison | Data not readily available in direct comparison |
| pNPG | Saccharomyces cerevisiae | 0.431 - 4.0 | 7,768.25 - 35,740.74 |
| pNPG | Human epididymal | 4.604 ± 0.63 | Not specified |
| Maltose | Apis cerana japonica | Data not readily available | Data not readily available |
Note: The variability in pNPG kinetic values highlights the importance of consistent experimental conditions.[2][3]
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The IC50 values for the well-known alpha-glucosidase inhibitor, acarbose, vary widely in the literature, which can be attributed to different assay conditions.
| Substrate Used | Enzyme Source | Acarbose IC50 (µg/mL) |
| pNPG | Saccharomyces cerevisiae | 117.20 - 262.32 |
| pNPG | Not specified | 2,154 |
Assay Validation Parameters for 4-MUG
A thorough validation is crucial to ensure the reliability and accuracy of any alpha-glucosidase assay. Below are key validation parameters with expected performance characteristics for a 4-MUG-based fluorometric assay.
| Parameter | Description | Expected Performance |
| Linearity | The ability of the assay to provide results that are directly proportional to the concentration of the analyte. | A linear relationship between fluorescence intensity and enzyme concentration should be established. A 4-parameter logistic (4PL) fit may provide better accuracy over a wider dynamic range.[4] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficients of variation (CV%) should be within acceptable limits, typically <15%. |
| Accuracy (Spike Recovery) | The closeness of the measured value to the true value. | Recovery rates for known amounts of spiked enzyme should be between 80% and 120%.[4] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | A well-optimized 4-MUG assay can achieve a low LLOQ, for instance, in the range of 0.26 pmol of product generated per minute per ml.[5][6] |
Signaling Pathways and Experimental Workflows
Enzymatic Reaction of Alpha-Glucosidase with 4-MUG
The following diagram illustrates the enzymatic cleavage of 4-MUG by alpha-glucosidase, resulting in the release of the fluorescent product 4-methylumbelliferone.
Caption: Enzymatic hydrolysis of 4-MUG by alpha-glucosidase.
General Workflow for Alpha-Glucosidase Inhibition Assay
This diagram outlines the typical steps involved in screening for alpha-glucosidase inhibitors using a substrate-based assay.
Caption: A generalized workflow for screening alpha-glucosidase inhibitors.
Experimental Protocols
Protocol 1: Alpha-Glucosidase Assay using 4-MUG
This protocol describes a method for determining alpha-glucosidase activity using the fluorogenic substrate 4-MUG in a 96-well plate format.
Materials:
-
Alpha-glucosidase (from Saccharomyces cerevisiae)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a stock solution of 4-MUG in the assay buffer.
-
In the wells of a black 96-well microplate, add 50 µL of assay buffer.
-
Add 25 µL of the alpha-glucosidase solution to each well.
-
To initiate the reaction, add 25 µL of the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Enzyme activity is proportional to the fluorescence intensity.
Protocol 2: Alpha-Glucosidase Assay using pNPG
This protocol details the colorimetric assay for alpha-glucosidase activity using pNPG.
Materials:
-
Alpha-glucosidase (from Saccharomyces cerevisiae)
-
4-nitrophenyl α-D-glucopyranoside (pNPG)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Stop Solution (e.g., 0.1 M Na2CO3)
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNPG in the assay buffer.
-
In the wells of a clear 96-well microplate, add 50 µL of assay buffer.
-
Add 25 µL of the alpha-glucosidase solution to each well.
-
To initiate the reaction, add 25 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm.
-
Enzyme activity is proportional to the absorbance.[7]
Protocol 3: Alpha-Glucosidase Assay using Maltose and Glucose Oxidase
This protocol describes a coupled-enzyme assay using a natural substrate, maltose.
Materials:
-
Alpha-glucosidase (from Saccharomyces cerevisiae)
-
Maltose
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at a wavelength specific for the GOPOD reaction product (e.g., 510 nm)
Procedure:
-
Prepare a solution of maltose in the assay buffer.
-
In the wells of a clear 96-well microplate, add 50 µL of assay buffer.
-
Add 25 µL of the alpha-glucosidase solution to each well.
-
To initiate the alpha-glucosidase reaction, add 25 µL of the maltose solution.
-
Incubate the plate at 37°C for a defined period to allow for glucose production.
-
Stop the alpha-glucosidase reaction (e.g., by heat inactivation).
-
Add 100 µL of the GOPOD reagent to each well.
-
Incubate at 37°C to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
The amount of glucose produced is proportional to the alpha-glucosidase activity.[8]
Conclusion
The validation of an alpha-glucosidase assay is paramount for generating reliable and reproducible data. The choice of substrate is a critical decision in this process. For high-sensitivity applications, such as high-throughput screening and the analysis of samples with low enzyme activity, the fluorogenic substrate 4-Methylumbelliferyl α-D-glucopyranoside is a superior choice over the traditional chromogenic substrate pNPG. While natural substrates offer physiological relevance, their use involves more complex assay formats. By understanding the performance characteristics, validation parameters, and detailed protocols outlined in this guide, researchers can confidently select and implement the most appropriate alpha-glucosidase assay to advance their research and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorogenic Substrates for α-Glucosidase Activity Assays: A Focus on 4-Methylumbelliferyl α-D-glucopyranoside
For researchers, scientists, and drug development professionals engaged in the study of α-glucosidase and the discovery of its inhibitors, the selection of an appropriate substrate is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of 4-Methylumbelliferyl α-D-glucopyranoside (MUG), a widely used fluorogenic substrate, with other common fluorogenic and chromogenic alternatives. The information presented herein, supported by experimental data, is intended to assist in the selection of the optimal substrate for specific research needs, from basic enzymatic characterization to high-throughput screening (HTS).
Introduction to α-Glucosidase Substrates
α-Glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides and polysaccharides. The activity of these enzymes is crucial in various physiological processes, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. The choice of substrate significantly impacts the sensitivity, dynamic range, and potential for interference in α-glucosidase assays. While chromogenic substrates like p-Nitrophenyl-α-D-glucopyranoside (pNPG) are cost-effective and widely used, fluorogenic substrates offer significantly higher sensitivity, making them ideal for applications requiring the detection of low enzyme concentrations or subtle inhibitory effects.[1][2]
This guide focuses on the performance of 4-Methylumbelliferyl α-D-glucopyranoside (MUG) in comparison to other fluorogenic substrates, providing a quantitative basis for informed substrate selection.
Quantitative Performance Comparison of α-Glucosidase Substrates
The following table summarizes the key performance characteristics of MUG and other selected fluorogenic and chromogenic substrates for α-glucosidase.
| Substrate Name | Type | Detection Method | Excitation (nm) | Emission (nm) | Reported Km (µM) | Advantages | Disadvantages |
| 4-Methylumbelliferyl α-D-glucopyranoside (MUG) | Fluorogenic | Fluorometric | ~360 | ~450 | 76 ± 2.9 | High sensitivity, suitable for HTS.[1] | pH-dependent fluorescence, potential for interference from blue fluorescent compounds.[1][3] |
| Resorufin α-D-glucopyranoside | Fluorogenic | Fluorometric | ~570 | ~590 | 166 ± 20.6 | Red-shifted fluorescence minimizes interference from autofluorescence, suitable for continuous assays.[3] | May be more expensive than MUG. |
| Amplex® Red (coupled assay) | Fluorogenic | Fluorometric | ~570 | ~585 | Not directly applicable | Extremely high sensitivity (detects as low as 3 µM glucose), long-wavelength emission reduces interference.[4][5] | Indirect assay, requires coupling enzymes (glucose oxidase and horseradish peroxidase). |
| Fluorescein di-α-D-glucopyranoside (FDG) | Fluorogenic | Fluorometric | ~490 | ~514 | Not widely reported | Potentially very high sensitivity.[6][7] | Slower turnover rate compared to some other substrates. |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Chromogenic | Colorimetric | N/A | 405 (Absorbance) | 2920 (human semen maltase) | Inexpensive, well-established protocols.[2] | Lower sensitivity compared to fluorogenic substrates, prone to interference from colored compounds.[1][2] |
Signaling Pathway and Experimental Workflow
The enzymatic reaction of α-glucosidase with a fluorogenic substrate and a typical experimental workflow for inhibitor screening are illustrated below.
Experimental Protocols
Detailed methodologies for performing α-glucosidase activity assays using MUG and a resorufin-based substrate are provided below.
Protocol 1: α-Glucosidase Assay using 4-Methylumbelliferyl α-D-glucopyranoside (MUG)
This protocol is adapted from standard procedures for fluorogenic enzyme assays.[2]
Materials:
-
α-Glucosidase enzyme solution
-
4-Methylumbelliferyl-α-D-glucopyranoside (MUG) solution (e.g., 100 µM in assay buffer)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 6.8)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH buffer, pH 10.4)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
To each well of a 96-well black microplate, add 50 µL of assay buffer.
-
Add 20 µL of the test sample (e.g., potential inhibitor) or buffer for control wells.
-
Add 10 µL of the α-glucosidase enzyme solution and incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the MUG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
The enzyme activity is proportional to the fluorescence intensity of the released 4-methylumbelliferone.
Protocol 2: α-Glucosidase Assay using Resorufin α-D-glucopyranoside
This protocol is based on the use of a red-shifted fluorogenic substrate, which can be monitored continuously.[1][3]
Materials:
-
α-Glucosidase enzyme solution
-
Resorufin α-D-glucopyranoside solution (e.g., 80 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM citric acid, 115 mM K₂PO₄, 110 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 0.01% Tween-20 at pH 5.0)[3]
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
To each well of a black microplate, add the α-glucosidase enzyme solution.
-
Add the test sample (e.g., potential inhibitor) or buffer for control wells.
-
Initiate the reaction by adding the Resorufin α-D-glucopyranoside solution.
-
The reaction can be monitored kinetically in real-time by measuring the increase in fluorescence at an excitation wavelength of ~570 nm and an emission wavelength of ~590 nm.
-
Alternatively, the reaction can be stopped after a defined incubation period by adding a stop solution, and the endpoint fluorescence can be measured.
Conclusion
The selection of a substrate for α-glucosidase assays is a critical decision that influences the quality and sensitivity of the experimental data. 4-Methylumbelliferyl α-D-glucopyranoside (MUG) offers a significant sensitivity advantage over traditional chromogenic substrates like pNPG, making it a valuable tool for many research applications. However, for assays that may be affected by autofluorescence from test compounds, red-shifted fluorogenic substrates such as those based on resorufin provide a superior alternative by minimizing background interference. For applications demanding the highest sensitivity, coupled-enzyme assays utilizing reagents like Amplex® Red can detect picomole levels of product formation. By carefully considering the specific requirements of the assay, including sensitivity needs, potential for interference, and cost, researchers can select the most appropriate substrate to achieve robust and reliable results in their study of α-glucosidase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amplex™ Red Glucose/Glucose Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fluorescein di-β-D-glucopyranoside (FDGlu) (CAS 129787-66-2) | Abcam [abcam.com]
- 7. Invitrogen Fluorescein Di- -D-Glucopyranoside (FDGlu) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
Unveiling the Specificity of a Key Fluorogenic Substrate: A Comparative Guide to 4-Methylumbelliferyl α-D-glucopyranoside Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of glycosidases, the selection of a highly specific substrate is paramount for accurate enzymatic analysis. This guide provides a comprehensive comparison of the cross-reactivity of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for α-glucosidase, with other glycosidases. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of enzymatic assays.
4-Methylumbelliferyl α-D-glucopyranoside is a well-established and commercially available substrate routinely employed for the sensitive detection of α-glucosidase activity.[1][2][3] Its utility is particularly notable in the diagnosis of lysosomal storage disorders such as Pompe disease, which is characterized by a deficiency in acid α-glucosidase.[1][3] The enzymatic cleavage of the α-glucosidic bond in 4-MUG by α-glucosidase releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be readily quantified to determine enzyme activity.[3] However, the potential for this substrate to be hydrolyzed by other glycosidases, leading to inaccurate measurements, necessitates a thorough evaluation of its specificity.
Quantitative Comparison of Glycosidase Activity on 4-Methylumbelliferyl α-D-glucopyranoside
The specificity of 4-MUG is primarily determined by the α-D-glucopyranoside moiety. While ideally, only α-glucosidases should cleave this bond, some degree of cross-reactivity with other glycosidases may occur. The following table summarizes the available quantitative data on the hydrolysis of 4-MUG and its β-anomer by various glycosidases. It is important to note that comprehensive studies systematically evaluating the cross-reactivity of the α-anomer across a wide panel of glycosidases are limited. The data for the β-anomer is included to highlight the critical role of the anomeric configuration in substrate specificity.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg/min) | Relative Activity (%) | Source |
| α-Glucosidase (acid, human lysosomal) | 4-Methylumbelliferyl α-D-glucopyranoside | - | - | 100 | Assumed |
| β-Glucosidase (Sporothrix schenckii) | 4-Methylumbelliferyl β-D-glucopyranoside | 0.012 ± 0.001 | 2.56 ± 0.31 | Not applicable | [4] |
| β-Glucosidase (Sporothrix schenckii) | p-Nitrophenyl-β-D-glucopyranoside | 44.14 ± 6.11 | 22.49 ± 0.28 | Not applicable | [4] |
Experimental Protocols
To ensure the accurate assessment of α-glucosidase activity and to determine the potential for cross-reactivity in a given experimental system, the following detailed protocols are provided.
Protocol for Screening Glycosidase Cross-Reactivity with 4-Methylumbelliferyl α-D-glucopyranoside
This protocol outlines a general method for testing the activity of a panel of glycosidases on the 4-MUG substrate.
Materials:
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO)
-
Panel of purified glycosidases (e.g., α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, α-mannosidase)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the optimum for each enzyme)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
4-Methylumbelliferone (4-MU) standard solution for calibration
Procedure:
-
Prepare Substrate Working Solution: Dilute the 4-MUG stock solution in the appropriate assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare solutions of each glycosidase to be tested in the corresponding optimal assay buffer. Include a positive control (α-glucosidase) and a negative control (buffer only).
-
Assay Setup: To the wells of the 96-well microplate, add 50 µL of the enzyme solution.
-
Reaction Initiation: Add 50 µL of the 4-MUG working solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in the microplate reader.
-
Data Analysis: Subtract the fluorescence of the negative control from all readings. The activity of each enzyme on 4-MUG can be expressed as the rate of 4-MU production, typically determined from a 4-MU standard curve. The cross-reactivity can be reported as a percentage of the activity of the positive control (α-glucosidase).
Visualizing Glycosidase Interactions and Assay Principles
To better understand the concepts of enzyme specificity and the experimental workflow, the following diagrams are provided.
Caption: Enzyme-substrate specificity of 4-MUG.
Caption: Experimental workflow for cross-reactivity screening.
Signaling Pathway Context: Lysosomal Degradation of Glycoproteins
Glycosidases play a crucial role in the catabolism of complex biomolecules within the lysosome. A deficiency in any of these enzymes can lead to the accumulation of their respective substrates, resulting in a variety of lysosomal storage diseases. The following diagram illustrates a simplified pathway for the degradation of a hypothetical N-linked glycoprotein, highlighting the sequential action of different glycosidases.
Caption: Lysosomal glycoprotein degradation pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Microchemical investigation of alpha D-glucosidases using 4-methylumnelliferyl- and 2-naphthyl-alpha-d-glucoside (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methylumbelliferyl α-D-glucopyranoside as a Substrate for Diverse α-Glucosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) and other common substrates for the enzymatic characterization of α-glucosidases from various sources. The selection of an appropriate substrate is critical for obtaining accurate and reliable kinetic data in enzyme assays, which is fundamental for basic research and the development of therapeutic inhibitors.
Introduction to α-Glucosidase Substrates
α-Glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-glucose residues from oligosaccharides and polysaccharides. The activity of these enzymes is typically measured by monitoring the release of a reporter molecule from a synthetic substrate. Two of the most widely used substrates are the fluorogenic 4-MUG and the chromogenic p-nitrophenyl α-D-glucopyranoside (pNPG).
Upon enzymatic cleavage by α-glucosidase, 4-MUG releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be detected with high sensitivity. In contrast, the hydrolysis of pNPG yields p-nitrophenol, a yellow-colored compound that is quantified by absorbance spectrophotometry. The choice between these substrates often depends on the required sensitivity of the assay and the specific characteristics of the α-glucosidase being studied.
Quantitative Performance Comparison
The following tables summarize the kinetic parameters (Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) of α-glucosidases from different sources with 4-MUG and pNPG. Lower Km values indicate a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters of Bacterial α-Glucosidase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Rhizobium sp. | 4-MUG | 0.141 | 6.79 |
| pNPG | 0.037 | 2.92 |
Table 2: Kinetic Parameters of Yeast α-Glucosidase
| Enzyme Source | Substrate | Km (M) | Vmax (mol/min/mg) |
| Saccharomyces carlsbergensis | pNPG | 3.1 x 10-4 | 134 x 10-6 |
| Maltose | 1.66 x 10-2 | 44.8 x 10-6 |
Table 3: Kinetic Parameters of Mammalian α-Glucosidase
| Enzyme Source | Substrate | Assay Conditions |
| Human Lysosomal Acid α-Glucosidase | 4-MUG | Competitive inhibition observed with conduritol B epoxide.[1] |
Note: Quantitative Km and Vmax values for 4-MUG with mammalian α-glucosidase were not explicitly detailed in the available resources, though its use as a standard substrate is well-documented.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for α-glucosidase activity assays using 4-MUG and pNPG.
Protocol 1: Fluorometric α-Glucosidase Activity Assay using 4-MUG (Mammalian Acid α-Glucosidase)
This protocol is adapted for the measurement of human acid α-glucosidase activity in a 96-well microplate format.[2]
Materials:
-
Human acid α-glucosidase (enzyme source)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer: 56 mM citric acid, 88 mM Na2HPO4, 0.4% BSA, pH 4.4
-
Stop Solution: 0.1 M Glycine, 0.1 M NaOH
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare the assay buffer and the stop solution.
-
Prepare a stock solution of 4-MUG and dilute it in the assay buffer to a final concentration of 0.25 mM.
-
Add 20 µL of the enzyme-containing sample to each well of the black 96-well microplate.
-
Add 80 µL of the 4-MUG assay buffer to each well.
-
Agitate the plate for 10 seconds at 900 rpm.
-
Cover the plate with an adhesive seal and incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader.
-
A standard curve using 4-methylumbelliferone should be prepared to quantify the enzyme activity.
Protocol 2: Colorimetric α-Glucosidase Activity Assay using pNPG (Yeast α-Glucosidase)
This protocol is a general method for determining α-glucosidase activity from sources like Saccharomyces cerevisiae.
Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare the phosphate buffer and sodium carbonate solution.
-
Prepare a stock solution of pNPG in the phosphate buffer.
-
In a 96-well microplate, add the enzyme solution and the phosphate buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A standard curve of p-nitrophenol can be used to calculate the amount of product formed.
Visualizing the Assay Principles
The following diagrams illustrate the enzymatic reaction and a general experimental workflow for α-glucosidase assays.
Conclusion
Both 4-Methylumbelliferyl α-D-glucopyranoside and p-nitrophenyl α-D-glucopyranoside are valuable tools for the characterization of α-glucosidase activity. The choice of substrate should be guided by the specific requirements of the experiment.
-
4-MUG is the substrate of choice for highly sensitive assays, particularly when working with low enzyme concentrations or for high-throughput screening of inhibitors. Its fluorogenic nature allows for the detection of smaller changes in enzyme activity compared to colorimetric methods.
-
pNPG remains a robust and cost-effective option for routine α-glucosidase assays. The colorimetric detection is straightforward and does not require specialized fluorescence instrumentation.
For comprehensive enzyme characterization, it is often beneficial to use multiple substrates to gain a fuller understanding of the enzyme's substrate specificity and kinetic properties. Researchers should carefully consider the advantages and limitations of each substrate in the context of their experimental goals.
References
A Comparative Guide to the Kinetic Parameters of α-Glucosidase with Various Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of α-glucosidase with different substrates, supported by experimental data. The information is intended to assist researchers in understanding the substrate specificity and catalytic efficiency of this key enzyme, which is a crucial target in the management of type 2 diabetes mellitus.
Data Presentation: Kinetic Parameters of Saccharomyces cerevisiae α-Glucosidase
The following table summarizes the key kinetic parameters—Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—of α-glucosidase from Saccharomyces cerevisiae for various substrates. It is important to note that these values have been compiled from different studies and experimental conditions may vary.
| Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·mM⁻¹) | Source |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 0.2 - 4.0 | ~10-30 | Varies | Varies | [1] |
| Maltose | ~5 | Varies | Varies | Varies | [2][3] |
| Sucrose | Varies | Varies | Varies | Varies | [2] |
| Maltotriose | Varies | Varies | Varies | Varies | [2] |
Experimental Protocols
A widely used method for determining the kinetic parameters of α-glucosidase involves a colorimetric assay with the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][5]
Objective: To determine the Kₘ and Vₘₐₓ of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
-
Incubator or water bath set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be kept constant.
-
Prepare a series of dilutions of the pNPG substrate in phosphate buffer, with concentrations ranging from below to above the expected Kₘ.
-
-
Enzyme Assay:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a few minutes to allow the enzyme to equilibrate to the assay temperature.
-
Initiate the reaction by adding a specific volume of each pNPG dilution to the corresponding wells.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a volume of sodium carbonate solution. This also enhances the color of the product.
-
-
Data Acquisition:
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using linear transformations such as the Lineweaver-Burk plot (1/v vs. 1/[S]).[5]
-
Mandatory Visualization
Caption: Experimental workflow for determining α-glucosidase kinetic parameters.
Caption: General mechanism of α-glucosidase catalyzed hydrolysis.
References
- 1. α-Glucosidase from Saccharomyces cerevisiae | Krackeler Scientific, Inc. [krackeler.com]
- 2. [Some properties of two forms of alpha-glucosidase from Saccharomyces cerevisiae-II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Alpha-Glucosidase Inhibition Assays
For researchers, scientists, and drug development professionals engaged in the discovery of alpha-glucosidase inhibitors, the choice of substrate is a critical factor that dictates the sensitivity, physiological relevance, and throughput of screening assays. While p-nitrophenyl-α-D-glucopyranoside (pNPG) has traditionally been the substrate of choice due to its affordability and reliability, a range of alternative substrates now offer significant advantages for specific applications. This guide provides an objective comparison of commonly used substrates for alpha-glucosidase inhibition assays, supported by experimental data and detailed protocols to aid in informed decision-making.
Performance Comparison of Alpha-Glucosidase Substrates
The selection of an appropriate substrate is a trade-off between factors such as sensitivity, cost, physiological relevance, and the specific goals of the study. The following table summarizes the key characteristics and kinetic parameters of common alpha-glucosidase substrates. It is important to note that kinetic parameters (Km and Vmax) can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature).
| Substrate Type | Substrate Name | Detection Method | Advantages | Disadvantages | Km (mM) | Vmax (µmol/min/mg) |
| Chromogenic | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Colorimetric (405 nm) | Inexpensive, widely used, reliable.[1] | Lower sensitivity, potential for interference from colored compounds.[2] | 0.431 - 3.5[3] | 7,768 - 35,740[3] |
| Fluorogenic | 4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc) | Fluorometric (Ex/Em: ~360/450 nm) | High sensitivity, suitable for high-throughput screening (HTS).[2] | pH-dependent fluorescence, potential for autofluorescence interference. | Data not consistently available | Data not consistently available |
| Fluorogenic | Resorufin-α-D-glucopyranoside | Fluorometric (Ex/Em: ~570/590 nm) | Red-shifted fluorescence minimizes interference, continuous assay possible.[4][5] | Higher cost compared to pNPG.[6] | 0.166[4] | 0.0165 (pmol/min at 7.4 nM enzyme)[4] |
| Natural | Maltose | Coupled-Enzyme Assay (e.g., Glucose Oxidase/Peroxidase) | Physiologically relevant.[2] | Indirect detection, more complex assay setup.[2] | Not directly applicable | Not directly applicable |
| Natural | Soluble Starch | Reducing Sugar Assay (e.g., DNS method) | Physiologically relevant, mimics in vivo starch digestion.[2] | Indirect detection, complex substrate.[2] | Not directly applicable | Not directly applicable |
Signaling Pathways and Experimental Workflows
The underlying principle of an alpha-glucosidase inhibition assay involves measuring the reduction in the rate of substrate hydrolysis in the presence of a potential inhibitor. The specific workflow and signaling pathway depend on the chosen substrate.
General workflow for an alpha-glucosidase inhibition assay.
The choice of substrate dictates the specific enzymatic reaction and the subsequent detection method.
Reaction mechanisms for different alpha-glucosidase substrates.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. The following are standardized protocols for alpha-glucosidase inhibition assays using various substrates.
Protocol 1: Chromogenic Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)
This is a widely adopted endpoint assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare a solution of pNPG in phosphate buffer (e.g., 5 mM).
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test inhibitor solution (at various concentrations), and 20 µL of the α-glucosidase solution to each well. For the control well, add 20 µL of buffer instead of the inhibitor solution.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 2: Fluorogenic Assay using 4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc)
This protocol offers higher sensitivity compared to the pNPG assay.[1]
Materials:
-
α-Glucosidase
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc)
-
Citrate-phosphate buffer (pH optimized for the enzyme)
-
High pH stop solution (e.g., Glycine-carbonate buffer)
-
Test inhibitor
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in citrate-phosphate buffer.
-
Prepare a stock solution of 4-MU-α-Glc in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired concentration.
-
In a black 96-well plate, add the test inhibitor solution and the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for a predetermined time.
-
Initiate the reaction by adding the 4-MU-α-Glc solution to each well.
-
Incubate the plate at 37°C, protected from light, for a set period.
-
Stop the reaction by adding the high pH stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition as described in Protocol 1.
Protocol 3: Fluorogenic Assay using Resorufin-α-D-glucopyranoside
This assay minimizes interference from autofluorescent compounds.[4]
Materials:
-
α-Glucosidase
-
Resorufin-α-D-glucopyranoside
-
Assay buffer (pH 4.0-7.5, depending on the enzyme)
-
Test inhibitor
-
Black 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in the appropriate assay buffer.
-
Prepare a stock solution of Resorufin-α-D-glucopyranoside and dilute it in the assay buffer.
-
In a black microplate, add the test inhibitor solution and the α-glucosidase solution.
-
Initiate the reaction by adding the substrate solution.
-
The reaction can be monitored kinetically in real-time by measuring the increase in fluorescence (Excitation: ~570 nm, Emission: ~590 nm).[6]
-
Alternatively, for an endpoint assay, the reaction can be stopped (e.g., by adding a denaturant) after a specific incubation time, and the final fluorescence is measured.
-
Calculate the percentage of inhibition based on the reaction rates or endpoint fluorescence values.
Protocol 4: Natural Substrate Assay using Maltose (Coupled-Enzyme System)
This method offers greater physiological relevance.[2]
Materials:
-
α-Glucosidase
-
Maltose
-
Assay buffer
-
Glucose Oxidase/Peroxidase (GOPOD) reagent kit
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in the assay buffer.
-
Prepare a solution of maltose in the assay buffer.
-
In a 96-well plate, add the test inhibitor solution and the α-glucosidase solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the α-glucosidase reaction by adding the maltose solution.
-
Incubate for a defined period to allow for glucose production.
-
Stop the α-glucosidase reaction (e.g., by heat inactivation at 100°C for 10 minutes).
-
Add the GOPOD reagent to each well according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
Measure the absorbance at the wavelength specified for the GOPOD reagent (typically ~510 nm).
-
Calculate the percentage of inhibition based on the amount of glucose produced.
Protocol 5: Natural Substrate Assay using Soluble Starch (DNS Method)
This assay mimics the digestion of dietary starch.
Materials:
-
α-Glucosidase
-
Soluble starch
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Test inhibitor
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 1% (w/v) solution of soluble starch in phosphate buffer by heating and stirring until dissolved.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In microcentrifuge tubes, mix the test inhibitor solution with the α-glucosidase solution and pre-incubate at 37°C.
-
Initiate the reaction by adding the soluble starch solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add distilled water to dilute the reaction mixture.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of maltose or glucose should be prepared to quantify the amount of reducing sugars produced.
-
Calculate the percentage of inhibition based on the amount of reducing sugars released.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-Glucosidase Assays: 4-Methylumbelliferyl-α-D-glucopyranoside (Fluorogenic) vs. Chromogenic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-glucosidase activity is paramount for advancing research in areas such as diabetes and metabolic disorders. The choice of assay methodology can significantly impact the sensitivity, throughput, and cost-effectiveness of these investigations. This guide provides an objective comparison between the fluorogenic assay using 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) and chromogenic assays, primarily utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG), offering insights into their principles, protocols, and performance to aid in selecting the most suitable method for your research needs.
Principle of the Assays
Both assays rely on the enzymatic cleavage of a synthetic substrate by alpha-glucosidase to produce a detectable signal. The fundamental difference lies in the nature of the signal produced.
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) Assay: This is a fluorogenic assay.[1] The substrate, 4-MUG, is non-fluorescent. Alpha-glucosidase hydrolyzes 4-MUG to release α-D-glucose and 4-methylumbelliferone (4-MU), a highly fluorescent compound. The rate of increase in fluorescence is directly proportional to the alpha-glucosidase activity.
Chromogenic Assay (e.g., pNPG): This is a colorimetric assay. The most common chromogenic substrate is p-nitrophenyl-α-D-glucopyranoside (pNPG).[1][2] pNPG is a colorless compound that, upon hydrolysis by alpha-glucosidase, yields α-D-glucose and p-nitrophenol (pNP).[1][2] Under alkaline conditions, p-nitrophenol is a yellow-colored product, and the intensity of the color, measured by absorbance, is proportional to the enzyme's activity.[1]
Quantitative Data Comparison
The selection of an assay often depends on the required sensitivity and the expected enzyme concentration in the sample. Fluorometric assays are generally more sensitive than colorimetric assays.[1] One study found that an assay using a derivative of 4-MUG was 10-fold more sensitive than the commonly used pNPG alpha-glucosidase assay.[1]
Below is a summary of typical performance characteristics for each assay. It is important to note that kinetic parameters such as Kₘ and Vₘₐₓ can vary significantly based on the enzyme source, purity, and specific assay conditions (e.g., pH, temperature, buffer composition).[3]
| Parameter | 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) Assay | p-Nitrophenyl-α-D-glucopyranoside (pNPG) Assay |
| Principle | Fluorogenic | Colorimetric |
| Substrate | 4-Methylumbelliferyl-α-D-glucopyranoside | p-Nitrophenyl-α-D-glucopyranoside |
| Product | 4-Methylumbelliferone (fluorescent) | p-Nitrophenol (colored) |
| Detection | Fluorescence (Excitation: ~360 nm, Emission: ~445 nm) | Absorbance (400-405 nm) |
| Sensitivity | High (reportedly up to 10-fold higher than pNPG)[1] | Moderate |
| Kₘ (mM) | Varies with enzyme source | 0.431 - 16.3[3][4][5] |
| Vₘₐₓ (µmol/min/mg) | Varies with enzyme source | 7,768 - 35,740[3] |
| IC₅₀ of Acarbose (µg/mL) | Varies with experimental conditions | 25.50 - 251.17[6][7] |
| Advantages | Higher sensitivity, suitable for low enzyme concentrations | Cost-effective, simple, robust |
| Disadvantages | Higher cost of substrate and instrumentation | Lower sensitivity, potential for interference from colored compounds |
Experimental Protocols
Detailed methodologies for performing both the 4-MUG and pNPG alpha-glucosidase assays are provided below. These protocols can be adapted for a 96-well microplate format, making them suitable for high-throughput screening.
4-Methylumbelliferyl-α-D-glucopyranoside (Fluorogenic) Assay Protocol
Materials:
-
Alpha-glucosidase enzyme solution
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate solution
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
Test compounds (inhibitors) and a positive control (e.g., Acarbose)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and stop solution.
-
Dissolve 4-MUG in the assay buffer to the desired concentration.
-
Prepare a working solution of alpha-glucosidase in cold assay buffer.
-
Dissolve test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
-
-
Assay Setup:
-
Add a specific volume of the test compound solution or positive control to the wells of the black 96-well microplate.
-
Add the alpha-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution to each well.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm using a fluorescence microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Fluorescence_control - Fluorescence_sample) / Fluorescence_control ] x 100
-
p-Nitrophenyl-α-D-glucopyranoside (Chromogenic) Assay Protocol
Materials:
-
Alpha-glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
Test compounds (inhibitors) and a positive control (e.g., Acarbose)
-
Clear 96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and stop solution.
-
Dissolve pNPG in the assay buffer to a concentration of 1 mM.[8]
-
Prepare a working solution of alpha-glucosidase (e.g., 0.1 U/mL) in cold assay buffer.[8]
-
Dissolve test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the test compound solution or positive control to the wells of a clear 96-well microplate.
-
Add 50 µL of the alpha-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of the stop solution to each well.[1]
-
-
Measurement:
-
Calculation:
Visualizing the Assays
To better understand the workflows and the underlying enzymatic reactions, the following diagrams are provided.
Caption: Workflow for the 4-MUG alpha-glucosidase assay.
Caption: Workflow for the pNPG alpha-glucosidase assay.
Caption: Logical relationship for selecting and correlating assay results.
Conclusion
Both the 4-Methylumbelliferyl-α-D-glucopyranoside (fluorogenic) and p-nitrophenyl-α-D-glucopyranoside (chromogenic) assays are valuable tools for measuring alpha-glucosidase activity. The choice between them is largely dependent on the specific requirements of the experiment. The 4-MUG assay offers significantly higher sensitivity, making it the preferred method for studies involving low enzyme concentrations or for the detection of weak inhibitors.[1] Conversely, the pNPG assay provides a robust, cost-effective, and straightforward alternative for routine screening and for the analysis of potent inhibitors where high sensitivity is not the primary concern. By understanding the principles, protocols, and performance characteristics of each assay, researchers can make an informed decision to best suit their experimental needs and resource availability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. nipro.co.jp [nipro.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylumbelliferyl alpha-D-glucopyranoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-Methylumbelliferyl alpha-D-glucopyranoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of this fluorescent substrate, based on information from safety data sheets (SDS).
Hazard and Disposal Summary
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle and dispose of it with care to minimize environmental impact.[1] It is designated as Water hazard class 1 (self-assessment), indicating it is slightly hazardous to water.[1] Therefore, preventing its entry into groundwater, water courses, and sewage systems is a primary concern.[1][2]
| Parameter | Information | Citation |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| Primary Disposal Concern | Slightly hazardous for water (Water hazard class 1) | [1] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. | [1][2] |
| Spill Cleanup | Take up mechanically and place in appropriate containers for disposal. | [3] |
| Container Disposal | Dispose of as unused product; do not reuse containers. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
-
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Solid Waste Disposal:
-
Collect the solid, unused this compound powder in its designated waste container.
-
For spills, carefully sweep or vacuum the solid material, minimizing dust generation. Place the collected material into the designated waste container.
4. Contaminated Labware and Materials:
-
Dispose of any disposable labware (e.g., microplates, tubes) that has come into contact with the compound in the designated solid waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., 70% ethanol) and collecting the rinsate as chemical waste.
5. Aqueous Waste Containing this compound:
-
Collect all aqueous solutions containing this compound in a clearly labeled hazardous waste container.
6. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylumbelliferyl α-D-glucopyranoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4-Methylumbelliferyl α-D-glucopyranoside, a fluorogenic substrate commonly used in enzymatic assays. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your experimental results.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. Based on safety data sheets, the following PPE is recommended when handling 4-Methylumbelliferyl α-D-glucopyranoside, which is typically a powder.
| PPE Category | Recommended Equipment | Specifications |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times |
| Face Shield | Recommended when handling larger quantities or if there is a risk of splashing | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material |
| Body Protection | Laboratory Coat | Standard laboratory coat |
| Protective Clothing | Recommended for larger scale operations |
Operational Plan for Safe Handling
A systematic approach to handling 4-Methylumbelliferyl α-D-glucopyranoside from receipt to disposal is crucial for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (17833-43-1) on the label match the order.
-
Store the container at the recommended temperature of -20°C.
2. Preparation and Weighing:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Wear all recommended PPE as outlined in the table above.
-
When weighing, use a spatula to carefully transfer the powder to avoid creating dust. An analytical balance with a draft shield is recommended.
3. Dissolving and Use:
-
Consult the product's technical data sheet for solubility information. It is soluble in pyridine and DMSO.[1]
-
Add the solvent to the solid slowly to prevent splashing.
-
If heating is required to dissolve the compound, do so with caution and ensure adequate ventilation.
4. Spills and Decontamination:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of 4-Methylumbelliferyl α-D-glucopyranoside and its containers is essential to prevent environmental contamination and ensure regulatory compliance. While some sources suggest that smaller quantities can be disposed of with household waste, it is best practice in a professional laboratory setting to follow official regulations.[2]
-
Unused Product: Unwanted or expired 4-Methylumbelliferyl α-D-glucopyranoside should be disposed of as chemical waste through your institution's hazardous waste program.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled waste container and disposed of as chemical waste.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Workflow for Handling 4-Methylumbelliferyl α-D-glucopyranoside
Caption: A flowchart illustrating the key steps for the safe handling of 4-Methylumbelliferyl α-D-glucopyranoside.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
